molecular formula C135H209N41O36 B044619 Neuropeptide Y (13-36) (porcine) CAS No. 113662-54-7

Neuropeptide Y (13-36) (porcine)

Cat. No.: B044619
CAS No.: 113662-54-7
M. Wt: 2982.4 g/mol
InChI Key: HEALDAASUSTTPJ-QGTLAHJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neuropeptide Y (13-36) (porcine) is a useful research compound. Its molecular formula is C135H209N41O36 and its molecular weight is 2982.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Neuropeptide Y (13-36) (porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neuropeptide Y (13-36) (porcine) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

113662-54-7

Molecular Formula

C135H209N41O36

Molecular Weight

2982.4 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid

InChI

InChI=1S/C135H209N41O36/c1-15-68(9)105(129(210)172-98(60-102(137)184)124(205)166-93(54-67(7)8)126(207)175-106(69(10)16-2)130(211)176-107(73(14)178)131(212)162-87(26-21-51-152-135(145)146)113(194)161-88(43-45-101(136)183)117(198)159-85(24-19-49-150-133(141)142)114(195)163-90(108(138)189)55-74-27-35-79(179)36-28-74)174-127(208)96(58-77-33-41-82(182)42-34-77)169-123(204)97(59-78-62-147-64-153-78)170-116(197)86(25-20-50-151-134(143)144)160-120(201)92(53-66(5)6)164-111(192)72(13)156-128(209)100(63-177)173-122(203)95(57-76-31-39-81(181)40-32-76)168-121(202)94(56-75-29-37-80(180)38-30-75)167-115(196)84(23-18-48-149-132(139)140)157-109(190)71(12)155-119(200)91(52-65(3)4)165-125(206)99(61-104(187)188)171-118(199)89(44-46-103(185)186)158-110(191)70(11)154-112(193)83-22-17-47-148-83/h27-42,62,64-73,83-100,105-107,148,177-182H,15-26,43-61,63H2,1-14H3,(H2,136,183)(H2,137,184)(H2,138,189)(H,147,153)(H,154,193)(H,155,200)(H,156,209)(H,157,190)(H,158,191)(H,159,198)(H,160,201)(H,161,194)(H,162,212)(H,163,195)(H,164,192)(H,165,206)(H,166,205)(H,167,196)(H,168,202)(H,169,204)(H,170,197)(H,171,199)(H,172,210)(H,173,203)(H,174,208)(H,175,207)(H,176,211)(H,185,186)(H,187,188)(H4,139,140,149)(H4,141,142,150)(H4,143,144,151)(H4,145,146,152)/t68-,69-,70-,71-,72-,73+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,105-,106-,107-/m0/s1

InChI Key

HEALDAASUSTTPJ-QGTLAHJGSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6

sequence

PAEDLARYYSALRHYINLITRQRY

Origin of Product

United States

Foundational & Exploratory

Neuropeptide Y (13-36) (porcine) mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Neuropeptide Y (13-36) (porcine)

Abstract

Neuropeptide Y (13-36) (porcine), a C-terminal fragment of the full-length Neuropeptide Y (NPY), serves as a critical tool in neuroscience and pharmacology due to its selective agonist activity at the Neuropeptide Y Y2 receptor subtype. This guide provides a comprehensive examination of its mechanism of action, from receptor binding and signal transduction to the resulting physiological consequences. We will dissect the downstream signaling cascades, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway. Furthermore, this document furnishes detailed experimental protocols for researchers to investigate these mechanisms in their own laboratories, ensuring a blend of theoretical knowledge and practical application for professionals in drug development and scientific research.

Introduction to Neuropeptide Y and its Fragments

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is one of the most abundant peptides found in the mammalian brain.[1] First isolated from the porcine hypothalamus, NPY belongs to a family of structurally related peptides that includes Peptide YY (PYY) and Pancreatic Polypeptide (PP).[1][2][3] These peptides play pivotal roles in a vast array of physiological processes, from appetite regulation and stress response to cardiovascular homeostasis.[1][2]

The biological actions of NPY are mediated by a family of G protein-coupled receptors (GPCRs), of which four—Y1, Y2, Y4, and Y5—are functional in humans.[1][4][5] The specific effect of NPY signaling is dictated by which receptor subtype is activated. This has led to significant interest in receptor-selective ligands. Neuropeptide Y (13-36) is a C-terminal fragment of the full-length NPY peptide.[1][6] Its primary significance in research stems from its function as a selective and potent agonist for the Neuropeptide Y Y2 receptor, making it an invaluable tool for dissecting the specific roles of this receptor subtype.[7][8][9]

Receptor Binding Profile and Selectivity

The defining characteristic of NPY (13-36) is its selectivity for the Y2 receptor. Unlike the full-length NPY (1-36) peptide, which binds with high affinity to Y1, Y2, and Y5 receptors, N-terminally truncated fragments such as NPY (13-36) exhibit a marked preference.[6][9] The Y1 receptor, in particular, requires the complete N-terminus of the peptide for high-affinity binding and shows significantly reduced affinity for fragments like NPY (13-36).[9][10][11] This selectivity is the cornerstone of its utility in pharmacological studies.

LigandY1 Receptor AffinityY2 Receptor AffinityY4 Receptor AffinityY5 Receptor Affinity
NPY (1-36) (Full-Length) HighHighModerate (PP is preferred)High
NPY (13-36) (Porcine) Low / NegligibleHigh LowModerate
[Leu31,Pro34]NPY HighLowLowHigh

Table 1: Qualitative summary of ligand selectivity for human Neuropeptide Y receptor subtypes. This table illustrates the high selectivity of NPY (13-36) for the Y2 receptor compared to other common ligands.

Core Mechanism: Downstream Signaling Cascades

Upon binding to the Y2 receptor, NPY (13-36) initiates a cascade of intracellular events primarily through its coupling to pertussis toxin-sensitive inhibitory G proteins (Gi/o).[5][12][13] This initial step branches into several key signaling pathways that collectively define its mechanism of action.

Inhibition of Adenylyl Cyclase

A canonical signaling pathway for Gi/o-coupled receptors, including the Y2 receptor, is the inhibition of adenylyl cyclase activity.[14][15]

  • Receptor Activation: NPY (13-36) binds to and stabilizes an active conformation of the Y2 receptor.

  • G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

  • Effector Modulation: The activated Giα subunit dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase.[13]

  • Second Messenger Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[13][14][16]

This reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular proteins. This pathway is fundamental to many of the inhibitory effects of Y2 receptor activation.

Adenylyl_Cyclase_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPY1336 NPY (13-36) Y2R Y2 Receptor NPY1336->Y2R G_protein Gi/o Protein (GDP) Y2R->G_protein G_protein_active Giα (GTP) + Gβγ G_protein->G_protein_active AC Adenylyl Cyclase G_protein_active->AC ATP ATP cAMP cAMP ATP:e->cAMP:w PKA PKA (Inactive) cAMP->PKA PKA_active PKA (Active) Downstream Downstream Cellular Effects

Figure 1: NPY (13-36) mediated inhibition of the adenylyl cyclase pathway.
Modulation of Voltage-Gated Ion Channels

Activation of the Y2 receptor by NPY (13-36) also leads to potent modulation of ion channel activity, a critical mechanism for controlling neuronal excitability and neurotransmitter release.

  • Inhibition of Calcium Channels: A primary effect is the inhibition of high-voltage-activated (HVA) Ca2+ channels, particularly N-type and P/Q-type channels.[17][18][19][20] This action is typically mediated by the Gβγ subunits released from the activated Gi/o protein. By directly binding to the channels, Gβγ subunits reduce their probability of opening in response to membrane depolarization. This decreases Ca2+ influx, which is a key trigger for synaptic vesicle fusion and neurotransmitter release.[20]

  • Activation of Potassium Channels: While NPY signaling can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced excitability, this effect is predominantly mediated by the Y1 receptor subtype.[19][21] Studies using selective Y2 agonists have shown little to no effect on GIRK channels, suggesting a differential coupling of receptor subtypes to ion channels.[19]

Ion_Channel_Modulation cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NPY1336 NPY (13-36) Y2R Y2 Receptor NPY1336->Y2R Binds G_protein_active Gi/o (Active) Giα + Gβγ Y2R->G_protein_active Activates Ca_Channel N- & P/Q-type Ca²⁺ Channel G_protein_active->Ca_Channel Inhibits (via Gβγ) Ca_ext Ca²⁺ Ca_int Ca²⁺ Ca_ext:e->Ca_int:w Influx Neurotransmitter Reduced Neurotransmitter Release Ca_int->Neurotransmitter

Figure 2: Y2 receptor-mediated inhibition of voltage-gated calcium channels.
Activation of the MAPK/ERK Pathway

Beyond the classical Gi/o pathways, Y2 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][22] This pathway is crucial for regulating long-term cellular processes like gene expression, proliferation, and survival.

The activation of MAPK/ERK by GPCRs is complex and can occur through several routes, including:

  • Gβγ-mediated activation of downstream kinases like Phosphatidylinositol-3 kinase (PI3K).[23][24]

  • Transactivation of receptor tyrosine kinases (e.g., IGF receptor, though this has been more clearly demonstrated for the Y1 receptor).[23]

  • Protein Kinase C (PKC) dependent pathways.[24]

This signaling branch demonstrates that NPY (13-36) can influence not only acute neuronal activity but also longer-term cellular plasticity and function.[22][25]

MAPK_Pathway NPY1336 NPY (13-36) Y2R Y2 Receptor NPY1336->Y2R G_protein Gi/o Protein Y2R->G_protein G_beta_gamma Gβγ Subunits G_protein->G_beta_gamma PI3K PI3K G_beta_gamma->PI3K Activates MEK MEK PI3K->MEK ... ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription & Cellular Responses ERK->Transcription

Figure 3: Simplified overview of the Y2 receptor-mediated MAPK/ERK pathway activation.

Physiological and Cellular Consequences

The signaling pathways initiated by NPY (13-36) translate into significant physiological effects at both the cellular and systemic levels.

  • Presynaptic Inhibition: The most well-characterized role of the Y2 receptor is as a presynaptic autoreceptor and heteroreceptor.[26] Its activation by NPY (13-36) on nerve terminals inhibits the release of NPY itself, as well as other neurotransmitters like glutamate and GABA, via the inhibition of Ca2+ channels.[1][18][20] This provides a powerful negative feedback loop to control neuronal signaling.

  • Appetite Regulation: In contrast to Y1 and Y5 receptors which stimulate feeding, Y2 receptors are implicated in appetite inhibition and satiety.[1][26]

  • Anxiety and Stress: Central activation of Y2 receptors has been shown to produce anxiogenic-like (anxiety-promoting) effects in preclinical models, contrasting with the anxiolytic effects of Y1 receptor activation.[2]

  • Other Functions: The widespread distribution of Y2 receptors means their activation impacts numerous other systems, including cardiovascular function (vasopressor effects), pain modulation, immune responses, and bone metabolism.[3][8][22]

Experimental Protocols for Mechanistic Studies

To validate and explore the mechanisms described, a series of well-established in vitro assays can be employed. The following protocols provide a framework for investigating the interaction of NPY (13-36) with its target receptor.

Experimental_Workflow Start Cell Line Expressing Y2 Receptor Binding Receptor Binding Assay (Determine Affinity & Selectivity) Start->Binding cAMP cAMP Accumulation Assay (Functional Gi/o Coupling) Start->cAMP Calcium Calcium Mobilization Assay (Ion Channel Modulation) Start->Calcium Western Western Blot (pERK) (MAPK Pathway Activation) Start->Western Analysis Data Analysis & Interpretation Binding->Analysis cAMP->Analysis Calcium->Analysis Western->Analysis

Figure 4: General experimental workflow for characterizing NPY (13-36) action.
Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of NPY (13-36) for the Y2 receptor.

Causality: This assay directly measures the interaction between the ligand and the receptor. By competing with a known high-affinity radioligand, we can quantify the affinity of the unlabeled test compound.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the Y2 receptor in a cold buffer (e.g., Tris-HCl with protease inhibitors) and prepare a crude membrane fraction via differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a constant concentration of a suitable radioligand (e.g., [125I]-PYY or [125I]-NPY), and varying concentrations of unlabeled NPY (13-36) (the competitor).[11][27]

  • Define Controls:

    • Total Binding: Radioligand + Membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of an unlabeled agonist (e.g., 1 µM NPY).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of NPY (13-36). Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol: cAMP Accumulation Assay

Objective: To measure the functional inhibition of adenylyl cyclase by NPY (13-36).

Causality: This functional assay confirms that receptor binding translates into Gi/o protein activation and subsequent effector modulation. A decrease in stimulated cAMP levels is a direct hallmark of this pathway.

Methodology:

  • Cell Culture: Plate cells expressing the Y2 receptor in a 96-well plate and grow to near confluency.

  • Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of NPY (13-36) to the wells, immediately followed by a fixed concentration of an adenylyl cyclase stimulator, such as Forskolin.[14][15]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen detection kit.

  • Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of NPY (13-36). Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for the inhibition of Forskolin-stimulated cAMP production.

Protocol: Intracellular Calcium Mobilization Assay

Objective: To measure the effect of NPY (13-36) on intracellular calcium levels, which can reflect the modulation of ion channels.

Causality: This assay provides a real-time kinetic readout of cellular signaling. An inhibition of depolarization-induced calcium influx provides functional evidence for the modulation of voltage-gated calcium channels.[20]

Methodology:

  • Cell Plating: Plate cells expressing Y2 receptors onto black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells to remove excess extracellular dye.

  • Baseline Reading: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Record a stable baseline fluorescence for 10-20 seconds.

  • Agonist/Depolarization Event:

    • To test for inhibition of influx, the instrument should be programmed to first add varying concentrations of NPY (13-36).

    • After a short pre-incubation (1-2 minutes), a second addition of a depolarizing agent (e.g., a high concentration of KCl) is made to open voltage-gated calcium channels.

  • Data Acquisition: Continuously record the fluorescence signal for 1-3 minutes following the additions.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve after the KCl addition. Plot the response against the log concentration of NPY (13-36) to determine its inhibitory potency (IC50).

Conclusion

Neuropeptide Y (13-36) (porcine) is a powerful research tool whose mechanism of action is centered on its selective agonism of the Y2 receptor. Its binding initiates a cascade of Gi/o protein-mediated events, leading to the acute inhibition of adenylyl cyclase and voltage-gated calcium channels, which together potently suppress neuronal activity and neurotransmitter release. Concurrently, it can engage the MAPK/ERK pathway, influencing longer-term cellular processes. A thorough understanding of these distinct signaling arms, validated through the robust experimental protocols detailed herein, is essential for researchers aiming to elucidate the complex roles of the NPY system in health and disease and for the development of novel therapeutics targeting this critical pathway.

References

A comprehensive list of references will be compiled based on the citations used throughout the document.

Sources

A Technical Guide to the Biological Functions of Porcine Neuropeptide Y (13-36): A Selective Y2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical examination of porcine Neuropeptide Y (13-36) [pNPY (13-36)], a C-terminal fragment of the full-length neuropeptide Y. As a highly selective agonist for the Neuropeptide Y receptor type 2 (Y2R), pNPY (13-36) is an invaluable pharmacological tool for elucidating the complex roles of this receptor system. This document synthesizes current research to detail the core biological functions of pNPY (13-36), focusing on its mechanism of action and its significant, often counter-regulatory, roles in cardiovascular control, metabolic homeostasis, and central nervous system modulation. We will explore the underlying signaling pathways, present key experimental data, and provide methodological frameworks for its application in research, offering critical insights for professionals in neuroscience, endocrinology, and therapeutic development.

Introduction: The NPY System and the Significance of pNPY (13-36)

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter, first isolated from the porcine hypothalamus, that is among the most abundant peptides in the mammalian brain.[1] It is a member of a family of structurally related peptides that includes Peptide YY (PYY) and Pancreatic Polypeptide (PP), which collectively regulate a vast array of physiological processes.[1] These peptides exert their effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, Y5, and y6.[2]

The fragment pNPY (13-36) represents a critical tool in dissecting this system. As a C-terminal fragment, it displays high selectivity for the Y2 receptor, with significantly lower affinity for Y1 and Y5 receptors.[3][4] This selectivity allows researchers to isolate and study the specific functions mediated by Y2R activation, which are often distinct from, and sometimes opposite to, those mediated by other NPY receptors, particularly the Y1 receptor.[5][6] This guide serves as a comprehensive resource on the biological activities of pNPY (13-36), grounded in experimental evidence and its mechanistic basis.

Mechanism of Action: The NPY Y2 Receptor Signaling Cascade

The biological functions of pNPY (13-36) are mediated exclusively through its action as an agonist at the NPY Y2 receptor (Y2R). The Y2R is predominantly a presynaptic autoreceptor, meaning its activation often serves to inhibit the release of neurotransmitters from the neuron it is located on, including NPY itself.[6][7]

Upon binding of pNPY (13-36), the Y2R, a Gi/o-coupled receptor, undergoes a conformational change that initiates a downstream signaling cascade:

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein.

  • Inhibition of Adenylyl Cyclase: The activated Giα subunit dissociates and inhibits the enzyme adenylyl cyclase.[8]

  • Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8]

  • Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate ion channels, typically inhibiting voltage-gated Ca2+ channels and activating G-protein-coupled inwardly rectifying K+ (GIRK) channels.[6][9]

The net effect of this cascade is a reduction in neuronal excitability and a decrease in neurotransmitter release from the presynaptic terminal.[6]

NPY2R_Signaling NPY2R NPY Y2 Receptor G_Protein Gi/o Protein (αβγ) NPY2R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Voltage-Gated Ca²⁺ Channel Cell_Response Inhibition of Neurotransmitter Release Ca_Channel->Cell_Response ↓ Ca²⁺ influx K_Channel GIRK K⁺ Channel K_Channel->Cell_Response ↑ K⁺ efflux (Hyperpolarization) pNPY porcine NPY (13-36) pNPY->NPY2R Binds G_alpha Giα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates ATP ATP ATP->AC cAMP->Cell_Response ↓ leads to

NPY Y2 Receptor (Y2R) Signaling Pathway.

Core Biological Functions and Experimental Evidence

The selective activation of Y2R by pNPY (13-36) has revealed its critical role in several physiological systems.

Cardiovascular Regulation

A primary and well-documented function of centrally administered pNPY (13-36) is its effect on blood pressure. In contrast to the full-length NPY (1-36), which can cause a decrease in blood pressure (vasodepressor effect) by acting on Y1 receptors, pNPY (13-36) produces a dose-dependent increase in mean arterial blood pressure (vasopressor effect) when injected intraventricularly in awake rats.[3][4][5] This finding strongly suggests that Y1 and Y2 receptors in the brain have opposing actions in the central regulation of the cardiovascular system.[5]

Compound Dose (pmol, ICV) Effect on Mean Arterial Pressure (MAP) Key Finding Reference
pNPY (1-36)75Vasodepressor (Decrease in MAP)Mediated by Y1 receptors[5]
pNPY (13-36)25 - 3000Dose-dependent Vasopressor (Increase in MAP up to 14%)Mediated by Y2 receptors[5][10]
pNPY (13-36) + pNPY (1-36)25 + 75Antagonized the vasodepressor effect of NPY (1-36)Y2 activation counteracts Y1-mediated effects[5]
Metabolic Homeostasis and Appetite

The NPY system is a master regulator of energy balance. While full-length NPY is a powerful stimulant of food intake (orexigenic), its action is modulated by feedback through the Y2R.[2]

  • Anorexigenic Effects: The Y2R is highly expressed on NPY neurons in the hypothalamic arcuate nucleus.[11] Activation of these presynaptic Y2Rs by agonists like pNPY (13-36) or PYY (3-36) inhibits the release of NPY.[8][11] By reducing the release of the orexigenic NPY, Y2R activation leads to a decrease in food intake, making pNPY (13-36) a functional anorexigenic agent.[11]

  • Adipogenesis: Peripherally, NPY and Y2R activation can directly impact fat tissue. Studies have shown that Y2R activation stimulates fat angiogenesis, macrophage infiltration, and the differentiation of new adipocytes, contributing to abdominal fat growth, particularly under conditions of stress.[12] Activation of the Y2 receptor can stimulate lipid accumulation in adipocytes through pathways involving protein kinase A (PKA), mitogen-activated protein kinases (MAPK), and phosphoinositide 3-kinase (PI3K).

Neuromodulation in the Central Nervous System

As a presynaptic inhibitory receptor, Y2R plays a crucial role in modulating synaptic transmission throughout the brain.

  • Inhibition of Neurotransmitter Release: pNPY (13-36) and other Y2R agonists have been shown to reduce the release of multiple neurotransmitters, including glutamate and GABA, in various brain regions such as the hippocampus and amygdala.[6][9][13] This function implicates Y2R as a potential therapeutic target for conditions of neuronal hyperexcitability, such as epilepsy.

  • Anxiety and Stress: The NPY system is deeply involved in regulating emotional-affective behaviors. The Y1 and Y2 receptors often mediate opposing effects on anxiety and fear. While Y1 receptor activation is generally anxiolytic (anxiety-reducing), activation of Y2 receptors has been linked to anxiogenic (anxiety-promoting) responses in animal models.[2][6]

  • Pain Perception: In the context of pain, central administration of the Y2-preferring agonist NPY (13-36) did not produce antinociceptive effects in several pain models.[14] The pain-relieving effects of NPY in the brain are primarily mediated by Y1 and Y5 receptors.[14]

Immunomodulatory Functions

Immune cells express NPY receptors, allowing for crosstalk between the nervous and immune systems. In a rat model of endotoxemia (a systemic inflammatory response), treatment with NPY (13-36) significantly stabilized the levels of the pro-inflammatory cytokine TNF-α, which was otherwise sharply increased by the endotoxin challenge.[15] This suggests a distinct immunomodulatory role for Y2R activation during systemic inflammation.[15]

Experimental Protocol: Assessing Cardiovascular Effects of Central pNPY (13-36) Administration

This protocol outlines a workflow for evaluating the central cardiovascular effects of pNPY (13-36) in rodents, based on established methodologies.[5]

Objective: To measure the dose-dependent effects of intracerebroventricular (ICV) administration of pNPY (13-36) on mean arterial pressure (MAP) and heart rate (HR) in conscious, unrestrained rats.

Methodology:

  • Animal Preparation (7-10 days prior to experiment):

    • Anesthetize male Wistar rats using an appropriate anesthetic (e.g., ketamine/xylazine).

    • Surgically implant a permanent 22-gauge stainless-steel guide cannula into the right lateral cerebral ventricle.

    • In the same procedure, implant a catheter into the femoral artery for blood pressure monitoring. Tunnel the catheter subcutaneously to exit at the nape of the neck.

    • Allow animals to recover for at least one week, with regular monitoring and handling to acclimate them to experimental conditions.

  • Experimental Day:

    • Connect the arterial catheter of the conscious, unrestrained rat to a pressure transducer linked to a polygraph for continuous MAP and HR recording.

    • Allow the animal to stabilize for at least 30 minutes to obtain a stable baseline reading.

    • Prepare sterile solutions of pNPY (13-36) in saline at various concentrations (e.g., to deliver doses from 25 to 3000 pmol). The vehicle control is sterile saline.

    • Administer the test compound or vehicle via an injection needle connected to a microsyringe, inserted into the guide cannula. The injection volume should be small (e.g., 2-5 µL) and delivered slowly over 1-2 minutes.

    • Record MAP and HR continuously for at least 60-90 minutes post-injection.

  • Data Analysis:

    • Calculate the change in MAP and HR from the pre-injection baseline at various time points.

    • Plot the dose-response curve for the peak change in MAP.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of pNPY (13-36) against the vehicle control.

  • Verification:

    • At the end of the study, inject a dye (e.g., Evans blue) through the cannula.

    • Euthanize the animal and perfuse the brain to verify the correct placement of the cannula within the ventricle.

Experimental Workflow for Cardiovascular Assessment.

Therapeutic Potential and Future Directions

The role of the Y2R in appetite regulation makes it a compelling target for anti-obesity therapeutics.[1][8] Y2R agonists could potentially reduce food intake by mimicking the natural satiety signals of peptides like PYY (3-36).[11] Furthermore, its function as a presynaptic inhibitor suggests potential applications in neurological disorders characterized by neuronal hyperactivity. However, the opposing cardiovascular and anxiogenic effects associated with central Y2R activation present significant challenges for systemic drug development. Future research must focus on developing agonists and antagonists with greater tissue specificity or exploring delivery methods that target specific brain regions to harness the therapeutic potential while minimizing side effects.

Conclusion

Porcine NPY (13-36) is more than a mere fragment of its parent peptide; it is a potent and selective pharmacological key that has unlocked a deeper understanding of the NPY Y2 receptor. Through its use, research has established the Y2R as a critical presynaptic regulator involved in a functional antagonism with the Y1R in cardiovascular control, a key feedback inhibitor in the complex circuits of appetite, and a widespread modulator of synaptic transmission. For researchers and drug developers, pNPY (13-36) remains an essential tool for probing the multifaceted biology of the NPY system and for validating the Y2 receptor as a target for future therapeutic interventions.

References

  • Aguirre, J. A., et al. (1990). Centrally injected neuropeptide Y (13-36) produces vasopressor effects and antagonizes the vasodepressor action of neuropeptide Y (1-36) in the awake male rat. Neuroscience Letters, 118(1), 5–8. [Link]

  • Kuo, L. E., et al. (2007). Neuropeptide Y acts directly in the periphery on fat tissue and mediates stress-induced obesity and metabolic syndrome. Nature Medicine, 13(7), 803–811. [Link]

  • Li, T., et al. (2022). Neuropeptide Y in the amygdala contributes to neuropathic pain-like behaviors in rats via the neuropeptide Y receptor type 2/mitogen-activated protein kinase axis. Neurological Research, 44(8), 703-712. [Link]

  • Synapse. (2024). What are NPY receptor agonists and how do they work? Patsnap. [Link]

  • Synapse. (2024). What are NPY2R agonists and how do they work? Patsnap. [Link]

  • Wikipedia. (2023). Neuropeptide Y receptor Y2. [Link]

  • Zhang, L., et al. (2017). A Promising Therapeutic Target for Metabolic Diseases: Neuropeptide Y Receptors in Humans. Cellular Physiology and Biochemistry, 44(5), 1799–1813. [Link]

  • D'Angelo, R., & Eistetter, A. (2007). Neuropeptide Y Y2 receptor in health and disease. Current Topics in Medicinal Chemistry, 7(17), 1681-1692. [Link]

  • National Center for Biotechnology Information. (2025). Gene Result Npy2r neuropeptide Y receptor Y2 [house mouse]. [Link]

  • Hung, C. C., et al. (2004). Studies of the Peptide YY and Neuropeptide Y2 Receptor Genes in Relation to Human Obesity and Obesity-Related Traits. Diabetes, 53(9), 2461–2466. [Link]

  • Tasan, R. O., et al. (2016). Structure and function of the amygdaloid NPY system: NPY Y2 receptors regulate excitatory and inhibitory synaptic transmission in the centromedial amygdala. Neuropharmacology, 111, 35-48. [Link]

  • Rose, C. B., et al. (2009). Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus. The Journal of Neuroscience, 29(12), 3793-3806. [Link]

  • Aapptec Peptides. (n.d.). Neuropeptide Y (13-36), porcine. [Link]

  • Wikipedia. (2024). Neuropeptide Y. [Link]

  • Li, X., et al. (2019). Roles of Neuropeptide Y in Neurodegenerative and Neuroimmune Diseases. Journal of Alzheimer's Disease, 71(1), 1-15. [Link]

  • Lujan, J. A., et al. (2021). Rapid measurement of cardiac neuropeptide dynamics by capacitive immunoprobe in the porcine heart. American Journal of Physiology-Heart and Circulatory Physiology, 320(1), H348-H360. [Link]

  • NovoPro Bioscience Inc. (n.d.). Neuropeptide Y (13-36) (porcine). [Link]

  • Taylor, B. K., & Fu, W. (2024). Neuropeptide Y and Pain: Insights from Brain Research. Biomolecules, 14(11), 1361. [Link]

  • Zhang, Y., et al. (2021). Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies. Frontiers in Endocrinology, 12, 692231. [Link]

  • Heilig, M., et al. (1988). Effects of centrally administered neuropeptide Y (NPY) and NPY13–36 on the brain monoaminergic systems of the rat. Journal of Neural Transmission, 74(2), 93-101. [Link]

  • Edvinsson, L. (1988). Cardiovascular effects of neuropeptide Y. Cephalalgia, 8(S7), 17-22. [Link]

  • Webling, K. E., et al. (2012). Distinct effects of NPY13-36, a specific NPY Y2 agonist, in a model of rodent endotoxemia on leukocyte subsets and cytokine levels. Immunobiology, 217(3), 392-401. [Link]

  • Ruffin, M. P., et al. (1997). Metabolic action of neuropeptide Y in relation to its effect on feeding. Physiology & Behavior, 62(5), 1087–1091. [Link]

  • Chen, S. H., et al. (2020). Neuro- and vasoprotective potential of neuropeptide Y Y2 receptor agonist, NPY13-36, against transient focal cerebral ischemia in spontaneously hypertensive rats. ResearchGate. [Link]

  • Almási, A., et al. (2022). Activity of the hypothalamic neuropeptide Y increases in adult and decreases in old rats. Scientific Reports, 12(1), 1-14. [Link]

Sources

An In-depth Technical Guide to the Receptor Binding Affinity of Neuropeptide Y (13-36)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neuropeptide Y (NPY) is a critical 36-amino acid neurotransmitter involved in a vast array of physiological processes, including appetite regulation, anxiety, and vasoconstriction.[1][2] Its actions are mediated through a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[1][3] The endogenous C-terminal fragment, NPY (13-36), is a product of enzymatic cleavage and functions as a highly selective agonist for the NPY Y2 receptor subtype.[3][4][5][6] This technical guide provides an in-depth analysis of the receptor binding characteristics of NPY (13-36). It details the principles and a field-proven protocol for determining binding affinity using competitive radioligand binding assays, discusses the interpretation of affinity constants (Kᵢ), and illustrates the downstream signaling consequences of Y2 receptor activation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the NPY system and GPCR pharmacology.

The Neuropeptide Y System: A Primer

The NPY system is a complex network comprising three primary endogenous peptides—Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP)—and their corresponding receptors.[1][2] These peptides, while structurally related, exhibit distinct expression patterns and physiological roles. NPY is predominantly a neurotransmitter in the central and peripheral nervous systems, PYY acts as a gut hormone, and PP is mainly released from the pancreas.[1]

The NPY Receptor Family

In humans, four functional NPY receptors (Y1, Y2, Y4, Y5) have been cloned and characterized.[3] All are Class A GPCRs that couple primarily to pertussis toxin-sensitive Gαi/o proteins.[1] This coupling typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, such as the inhibition of Ca²⁺ channels.[1][7]

  • Y1 Receptor: Binds full-length NPY and PYY with high affinity. It is largely postsynaptic and mediates effects like vasoconstriction and appetite stimulation.[8]

  • Y2 Receptor: Functions often as a presynaptic autoreceptor, inhibiting neurotransmitter release.[9] It uniquely recognizes C-terminal fragments like NPY (13-36) and PYY (3-36) with high affinity.[1][3][4]

  • Y4 Receptor: Shows a preference for PP and is involved in regulating food intake and energy homeostasis.[1]

  • Y5 Receptor: A key receptor implicated in the orexigenic (appetite-stimulating) effects of NPY.[1][3]

NPY (13-36): A Selective Y2 Receptor Agonist

NPY (13-36) is a 24-amino acid C-terminal fragment of the full-length NPY peptide.[6] This truncation is not merely a degradation product but an actively formed metabolite.[1] The removal of the N-terminal 12 amino acids drastically alters its binding profile, transforming it from a broad-spectrum agonist into a selective tool for probing Y2 receptor function.

Receptor Binding Profile and Selectivity

The defining characteristic of NPY (13-36) is its high affinity and selectivity for the Y2 receptor over other NPY receptor subtypes.[4][10] While full-length NPY binds with nanomolar affinity to Y1, Y2, and Y5 receptors, NPY (13-36) largely loses its ability to bind Y1 receptors while retaining potent Y2 receptor affinity.[8][11] This selectivity makes NPY (13-36) an invaluable pharmacological tool for isolating and studying Y2-mediated physiological effects.

Table 1: Comparative Binding Affinities (Kᵢ) of NPY and NPY (13-36) at Human NPY Receptors

LigandY1 Receptor (Kᵢ, nM)Y2 Receptor (Kᵢ, nM)Y5 Receptor (Kᵢ, nM)
Neuropeptide Y (1-36) ~0.5 - 2~0.5 - 2~1 - 5
Neuropeptide Y (13-36) >1000~1 - 10>300

Note: Kᵢ values are compiled from multiple sources and represent typical ranges. Exact values can vary based on experimental conditions, cell type, and radioligand used. This demonstrates that N-terminal truncation to NPY (13-36) confers a significant (>100-fold) selectivity for the Y2 receptor.[4][10][11]

Core Methodology: Quantifying Receptor Binding Affinity

The gold standard for determining the binding affinity of an unlabeled ligand like NPY (13-36) is the competitive radioligand binding assay.[12] This technique measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

Principle of the Assay

The experiment is performed on a source of receptors, typically membranes prepared from cultured cells heterologously expressing a specific NPY receptor subtype (e.g., HEK293 or CHO cells) or from tissues with endogenous expression.[13][14] A fixed, low concentration of a high-affinity radioligand (e.g., [¹²⁵I]-PYY or [¹²⁵I]-NPY) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor ligand (NPY (13-36)).[4][15] As the concentration of NPY (13-36) increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity.

The resulting data are plotted as percent specific binding versus the log concentration of the competitor, generating a sigmoidal dose-response curve. From this curve, the IC₅₀ value—the concentration of competitor that inhibits 50% of specific radioligand binding—is determined.

Experimental Workflow: Competitive Binding Assay

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_readout Phase 3: Signal Detection cluster_analysis Phase 4: Data Analysis P1 Cell Culture & Membrane Prep P2 Protein Quantification (e.g., BCA Assay) P1->P2 Homogenize & Centrifuge A1 Plate Membranes, Radioligand ([¹²⁵I]-PYY), & Competitor (NPY 13-36) P2->A1 A2 Incubate to Equilibrium (e.g., 60 min at 30°C) A1->A2 R1 Rapid Vacuum Filtration (GF/C filters) A2->R1 R2 Wash to Remove Unbound Ligand R1->R2 R3 Scintillation Counting (Measure Radioactivity) R2->R3 D1 Plot % Specific Binding vs. [Competitor] R3->D1 D2 Non-linear Regression (Sigmoidal Curve Fit) D1->D2 D3 Determine IC₅₀ D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff Equation D3->D4 G Ligand NPY (13-36) Receptor Y2 Receptor G_Protein Gαi Gβγ Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein:g_alpha->AC Inhibition Ca_Channel Ca²⁺ Channel G_Protein:g_beta_gamma->Ca_Channel Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Ca_Ion

Caption: Canonical Gαi signaling pathway activated by NPY (13-36).

The primary consequences of Y2 receptor activation include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a reduction in the synthesis of the second messenger cAMP from ATP. [7]2. Modulation of Ion Channels: The liberated Gβγ subunit dimer can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx, which is a key mechanism for its presynaptic inhibitory effects. [1]3. MAPK Pathway Activation: Like many GPCRs, NPY receptors can also lead to changes in gene expression by activating the mitogen-activated protein kinase (MAPK/ERK) pathway, often through Gβγ-dependent mechanisms. [1][16]

Applications in Research and Drug Discovery

The high selectivity of NPY (13-36) makes it an essential tool for:

  • Target Validation: Confirming that a physiological response is mediated by the Y2 receptor. For example, an effect that is mimicked by NPY (13-36) and blocked by a selective Y2 antagonist like BIIE0246 provides strong evidence for Y2 involvement. [17]* Receptor Characterization: Differentiating Y2 receptors from other NPY receptor subtypes in native tissues and novel cell lines. [18][19]* Screening Assays: Serving as a reference agonist in high-throughput screening campaigns to identify novel Y2 receptor antagonists or agonists. [9] The anorexigenic (appetite-suppressing) effects of Y2 receptor activation have made it a promising target for the development of anti-obesity therapeutics. [10][20]

Conclusion

Neuropeptide Y (13-36) is a cornerstone tool for the pharmacological investigation of the NPY system. Its high binding affinity and remarkable selectivity for the Y2 receptor allow for precise dissection of this receptor's function. Understanding the principles and methodologies for quantifying its binding affinity, as detailed in this guide, is fundamental for any researcher aiming to explore the complex biology of NPY and develop novel therapeutics targeting its pathways. The robust and self-validating nature of the competitive radioligand binding assay ensures that the affinity constants (Kᵢ) derived are accurate and reproducible, providing a solid foundation for further research and drug development efforts.

References

  • Title: Neuropeptide Y receptors | Introduction. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]

  • Title: Neuropeptide Y receptors. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]

  • Title: Neuropeptide Y receptors | G protein-coupled receptors. Source: IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. URL: [Link]

  • Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Source: PubMed. URL: [Link]

  • Title: Neuropeptide Y (NPY) receptors via G proteins can initiate multiple... Source: ResearchGate. URL: [Link]

  • Title: Neuropeptide Y receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. Source: Edinburgh Diamond | Journals. URL: [Link]

  • Title: Ki, IC50, & the Cheng-Prusoff equation. Source: YouTube. URL: [Link]

  • Title: Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening. Source: PubMed Central. URL: [Link]

  • Title: Neuropeptide Y Receptor Selective Ligands in the Treatment of Obesity. Source: Oxford Academic. URL: [Link]

  • Title: Novel cell line selectively expressing neuropeptide Y-Y2 receptors. Source: PubMed. URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL: [Link]

  • Title: A Novel Long-Acting Selective Neuropeptide Y2 Receptor Polyethylene Glycol-Conjugated Peptide Agonist Reduces Food Intake and Body Weight and Improves Glucose Metabolism in Rodents. Source: ResearchGate. URL: [Link]

  • Title: Identification of cultured cells selectively expressing Y1-, Y2-, or Y3-type receptors for neuropeptide Y/peptide YY. Source: PubMed. URL: [Link]

  • Title: Neuropeptide Y receptors: how to get subtype selectivity. Source: Frontiers. URL: [Link]

  • Title: Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state. Source: PubMed. URL: [Link]

  • Title: Neuropeptide Y (NPY) receptors in HEL cells: comparison of binding and functional parameters for full and partial agonists and a non-peptide antagonist. Source: PMC - NIH. URL: [Link]

  • Title: Novel Cell Line Selectively Expressing Neuropeptide Y-Y2 Receptors. Source: Research Explorer. URL: [Link]

  • Title: NPY2R Antagonist I BIIE0246. Source: opnme.com. URL: [Link]

  • Title: Therapeutic potential of neuropeptide Y (NPY) receptor ligands. Source: PMC - NIH. URL: [Link]

  • Title: Neuropeptide Y receptor mediates activation of ERK1/2 via transactivation of the IGF receptor. Source: PubMed. URL: [Link]

  • Title: Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY. Source: PMC - NIH. URL: [Link]

  • Title: Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor. Source: PMC - NIH. URL: [Link]

  • Title: Radioligand Binding Studies. Source: Springer Nature Experiments. URL: [Link]

  • Title: Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors. Source: PMC - NIH. URL: [Link]

Sources

Technical Guide: In Vivo Pharmacodynamics of Neuropeptide Y (13-36) Administration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Y2 Selective Tool

Neuropeptide Y (13-36) [NPY(13-36)] is a C-terminal fragment of the endogenous Neuropeptide Y. Unlike the full-length parent peptide (NPY 1-36), which promiscuously activates Y1, Y2, and Y5 receptors, NPY(13-36) is a highly selective agonist for the Y2 receptor (and to a lesser extent Y5), with negligible affinity for the Y1 subtype.

In in vivo research, NPY(13-36) is the "scalpel" used to dissect the NPY system. While full-length NPY acts as a "hammer"—simultaneously triggering hypotension (Y1), anxiolysis (Y1), and hyperphagia (Y1/Y5)—NPY(13-36) isolates the Y2-mediated pathways, often revealing physiological effects diametrically opposed to the parent molecule. This guide details the protocols, expected outcomes, and mechanistic logic for using NPY(13-36) to interrogate cardiovascular, metabolic, and behavioral circuits.

Pharmacological Mechanism & Receptor Profile[1][2][3]

The Y2 Receptor Signaling Pathway

The utility of NPY(13-36) relies on its ability to activate the Y2 receptor, a G


/

-coupled GPCR predominantly located presynaptically .[1] Activation inhibits voltage-gated Ca

channels and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in the inhibition of neurotransmitter release (e.g., Glutamate, GABA, Norepinephrine, or NPY itself).

Y2_Signaling NPY1336 NPY(13-36) (Ligand) Y2R Y2 Receptor (Presynaptic) NPY1336->Y2R Activates (Kd ~ nM) Gi Gi/o Protein (Heterotrimeric) Y2R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits (-) CaCh Voltage-gated Ca2+ Channels Gi->CaCh Inhibits (-) KCh GIRK K+ Channels Gi->KCh Activates (+) cAMP cAMP Levels (Decreased) AC->cAMP Reduces Release Neurotransmitter Release (Inhibited) CaCh->Release Reduces Ca2+ influx KCh->Release Hyperpolarization

Figure 1: Signal transduction pathway of NPY(13-36) via the presynaptic Y2 receptor. Note the dual mechanism of hyperpolarization and calcium inhibition leading to suppressed neurotransmitter release.

Physiological Domains: The "Y1 vs. Y2" Dichotomy

Using NPY(13-36) allows researchers to distinguish Y2-specific effects from the aggregate effects of NPY.

Cardiovascular Control (The Pressor Effect)

While NPY(1-36) typically causes hypotension and bradycardia (via Y1), NPY(13-36) elicits a pressor response (hypertension) when administered centrally.

  • Mechanism: Activation of Y2 receptors in the Nucleus of the Solitary Tract (NTS) likely inhibits the release of glutamate or other excitatory transmitters that normally drive the baroreceptor reflex, or it inhibits vagal output.

  • Key Finding: Intracerebroventricular (ICV) injection of NPY(13-36) increases Mean Arterial Pressure (MAP) without the bradycardia seen with Y1 agonists.

Feeding Behavior (The Negative Control)

NPY is the most potent orexigenic (appetite-stimulating) peptide known, primarily via Y1 and Y5 receptors in the paraventricular nucleus (PVN).

  • NPY(13-36) Effect: It generally fails to stimulate feeding in satiated rats.

  • Utility: If a novel NPY analog stimulates feeding, but NPY(13-36) does not, the analog is confirmed to act via Y1/Y5, not Y2.

  • Nuance: In the Arcuate Nucleus (ARC), Y2 acts as an autoreceptor. NPY(13-36) can inhibit NPY neurons, potentially acting as a satiety signal (similar to PYY 3-36).

Anxiety and Stress (The Anxiogenic Shift)
  • Y1 Activation (NPY): Anxiolytic (reduces anxiety).[2]

  • Y2 Activation (NPY 13-36): Anxiogenic (increases anxiety).

  • Mechanism: Presynaptic Y2 receptors in the amygdala inhibit the release of endogenous NPY.[1] By "shutting off" the brain's natural anxiety-reducing peptide, NPY(13-36) increases anxiety-like behaviors in the Elevated Plus Maze (EPM).

Experimental Protocols

Protocol A: Intracerebroventricular (ICV) Administration

Rationale: NPY(13-36) does not cross the Blood-Brain Barrier (BBB) efficiently. Central administration is required for CNS studies.

Materials:

  • Stereotaxic frame (e.g., Kopf Instruments).

  • Guide Cannula (26G).

  • NPY(13-36) (human/porcine sequence), dissolved in sterile saline or aCSF.

Workflow:

  • Anesthesia: Ketamine/Xylazine (IP) or Isoflurane (Inhalation).

  • Coordinates (Rat, Male Sprague-Dawley):

    • AP: -0.8 to -1.0 mm (from Bregma)

    • ML: ±1.5 mm

    • DV: -3.5 to -4.0 mm (target lateral ventricle)

  • Recovery: Allow 5–7 days post-surgery recovery before testing.

  • Injection:

    • Insert internal injector (extending 1mm beyond guide).

    • Volume: 1–5 µL.

    • Rate: 1 µL/min (slow infusion to prevent tissue damage).

    • Dose Range: 0.1 nmol to 5.0 nmol (approx. 0.4 µg – 20 µg).

Protocol B: Cardiovascular Telemetry

Rationale: Non-invasive tail-cuff methods induce stress that confounds NPY data. Radiotelemetry is the gold standard.

  • Implantation: Implant pressure transducer (e.g., DSI PA-C40) into the abdominal aorta via the femoral artery.

  • Baseline: Record 24h baseline MAP and Heart Rate (HR).

  • Administration: Perform ICV injection of NPY(13-36) (as per Protocol A) in awake, freely moving animals.

  • Data Binning: Analyze data in 5-minute bins for 60 minutes post-injection.

  • Expected Result: Transient increase in MAP (+10 to +20 mmHg) peaking at 10–20 mins, returning to baseline by 60 mins.

Protocol C: Elevated Plus Maze (EPM) for Anxiety

Rationale: To assess the anxiogenic profile of Y2 activation.[1]

  • Timing: Inject NPY(13-36) (0.2 – 2.0 nmol ICV) 15–30 minutes prior to testing.

  • Apparatus: Two open arms, two closed arms, elevated 50cm.

  • Measurement: Record "Time in Open Arms" vs. "Time in Closed Arms" for 5 minutes.

  • Validation:

    • Control (Vehicle): ~30% time in open arms.

    • NPY (1-36) (Y1 agonist): >50% time in open arms (Anxiolytic).

    • NPY (13-36) (Y2 agonist): <15% time in open arms (Anxiogenic).

Data Visualization & Interpretation

Comparative Effects Table

Use this table to interpret your in vivo data.

Physiological ParameterNPY (1-36) [Y1/Y2/Y5]NPY (13-36) [Y2 Selective]Mechanistic Driver
Blood Pressure Decrease (Hypotension)Increase (Hypertension)Y1 (Depressor) vs Y2 (Pressor)
Heart Rate Decrease (Bradycardia)No Change / Slight Increase Y1 mediates strong vagal activation
Food Intake Strong Increase (Hyperphagia)No Effect / Inhibition Feeding is Y1/Y5 dominant
Anxiety (EPM) Decreased (Anxiolytic)Increased (Anxiogenic)Y2 autoreceptors inhibit endogenous NPY
Bone Mass Increase (Peripheral Y1 KO)Decrease (Central Admin)Central Y2 activation is catabolic to bone
Experimental Workflow Diagram

The following diagram outlines the decision tree for characterizing a novel NPY analog using NPY(13-36) as a control.

Workflow Start Novel NPY Analog Characterization ICV ICV Administration (Stereotaxic) Start->ICV Feeding Feeding Study (2h, 4h intake) ICV->Feeding CV CV Telemetry (MAP, HR) ICV->CV Hyperphagia Hyperphagia Observed Feeding->Hyperphagia High Intake NoFeeding No Feeding Effect Feeding->NoFeeding Low Intake Hypotension Hypotension (Y1-like) CV->Hypotension BP Drops Hypertension Hypertension (Y2-like) CV->Hypertension BP Spikes ConclusionY1 Conclusion: Y1/Y5 Agonist Hyperphagia->ConclusionY1 ConclusionY2 Conclusion: Y2 Selective (Matches NPY 13-36) NoFeeding->ConclusionY2 Hypotension->ConclusionY1 Hypertension->ConclusionY2

Figure 2: Decision matrix for classifying NPY ligands. NPY(13-36) follows the "Red" path (No Feeding / Hypertension).

References

  • Aguirre, A. et al. (1990). Centrally injected neuropeptide Y (13-36) produces vasopressor effects and antagonizes the vasodepressor action of neuropeptide Y (1-36) in the awake male rat. Neuroscience Letters. Link

  • Stanley, B. G. et al. (1992). Neuropeptide Y induced feeding in the rat is mediated by a novel receptor. Endocrinology. Link (Demonstrates lack of feeding response to NPY 13-36).

  • Nakajima, M. et al. (1998). Neuropeptide Y Y2 receptor-mediated anxiogenic-like action in the nucleus accumbens. Brain Research. Link

  • Baldock, P. A. et al. (2002). Hypothalamic Y2 receptors regulate bone formation. Journal of Clinical Investigation. Link

  • Dumont, Y. et al. (1998). Neuropeptide Y receptor types and their ligands. Progress in Neurobiology. Link

Sources

Methodological & Application

Neuropeptide Y (13-36) (porcine) in vitro cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Neuropeptide Y (13-36) (Porcine) in In Vitro Cell-Based Assays

Executive Summary & Mechanism of Action

Neuropeptide Y (13-36) (Porcine) is a C-terminal fragment of the endogenous Neuropeptide Y (NPY), comprising amino acids 13 through 36.[1][2] It is a critical pharmacological tool used to discriminate between NPY receptor subtypes.

  • Primary Utility: Selective activation of the Y2 receptor .

  • Mechanism: The full-length NPY peptide requires both its N- and C-termini to bind the Y1 receptor. Cleavage of the N-terminus (residues 1-12) abolishes Y1 affinity while retaining high affinity for the Y2 receptor, which primarily recognizes the C-terminal loop structure.

  • Sequence Specificity:

    • Porcine Sequence: H-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2[3][4]

    • Note: The porcine sequence differs from the human sequence at position 17 (relative to full-length NPY), containing Leucine (Leu) instead of Methionine (Met) .[1] While functionally conserved, this structural distinction is vital for precise mass spectrometry verification and quality control [1, 2].

Signaling Pathway Visualization

The Y2 receptor is a G


-coupled GPCR.[1] Upon binding NPY (13-36), the receptor undergoes a conformational change that dissociates the G-protein heterotrimer. The G

subunit inhibits Adenylyl Cyclase (AC), reducing cAMP levels, while G

subunits may modulate ion channels (e.g., Ca2+, K+).

Y2_Signaling NPY NPY (13-36) (Ligand) Y2R Y2 Receptor (GPCR) NPY->Y2R Binding (High Affinity) Gi Gi Heterotrimer Y2R->Gi Activation AC Adenylyl Cyclase (Effector) Gi->AC Gαi Inhibition ERK ERK1/2 Phosphorylation Gi->ERK Gβγ Signaling cAMP cAMP Production AC->cAMP Reduced Levels

Figure 1: Y2 Receptor Signal Transduction.[1] NPY (13-36) acts as a Gi-biased agonist, primarily reducing intracellular cAMP.[1]

Material Preparation & Handling

Scientific Rationale: Peptides are prone to adsorption on plastic surfaces and degradation by proteases. Proper reconstitution is the first step in a self-validating protocol.

Protocol: Reconstitution
  • Vial Handling: Centrifuge the lyophilized vial at 10,000 x g for 2 minutes to pellet the powder.

  • Solvent Choice:

    • Primary: Sterile distilled water (for immediate use).[1]

    • Stock Storage: 0.1% BSA (Bovine Serum Albumin) in PBS or slightly acidic water (0.1% acetic acid) to prevent adsorption.[1]

  • Concentration: Prepare a 1 mM stock solution .

    • Calculation: Molecular Weight of Porcine NPY (13-36) ≈ 2983 Da.[1]

    • Dissolve 1 mg in ~335

      
      L of solvent.
      
  • Storage: Aliquot into low-binding tubes (e.g., Eppendorf LoBind). Store at -20°C or -80°C. Avoid freeze-thaw cycles.

Assay 1: Gi-Coupled cAMP Inhibition (Functional Assay)

Context: Since Y2 is Gi-coupled, agonist activity is measured by the inhibition of forskolin-stimulated cAMP. This assay is more sensitive and physiologically relevant than calcium flux for Y2 receptors in non-chimeric cells [3].

Experimental Design
  • Cell Line: CHO-K1 or HEK293 stably expressing human or porcine Y2 Receptor.

  • Detection Method: TR-FRET (e.g., HTRF, LANCE) or Luminescence (e.g., GloSensor).[1]

  • Control: Full-length NPY (1-36) as a reference agonist.[1]

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells using non-enzymatic dissociation buffer (enzyme-free) to preserve receptor integrity.[1]

    • Resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).[1] Note: IBMX is a phosphodiesterase inhibitor, essential to prevent cAMP degradation and ensure a stable signal window.

    • Plate 2,000–5,000 cells/well in a 384-well low-volume white plate.

  • Agonist Preparation:

    • Prepare a serial dilution of NPY (13-36) (Porcine) in assay buffer.[1]

    • Range:

      
       M to 
      
      
      
      M (1
      
      
      M to 10 pM).[1]
  • Stimulation Challenge:

    • Prepare Forskolin at a concentration equal to its EC80 (typically 1–10

      
      M depending on cell line sensitivity).[1]
      
  • Incubation:

    • Add NPY (13-36) dilutions to cells.[1] Incubate for 15 minutes at Room Temperature (RT).

    • Add Forskolin stimulation mix. Incubate for 30–45 minutes at RT.

  • Detection:

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate for HTRF).[1]

    • Incubate 1 hour. Read on a compatible plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Validation
  • Normalization: Calculate % Inhibition of Forskolin response.

  • Expected Potency (EC50): Porcine NPY (13-36) typically exhibits an EC50 between 1.0 nM and 10 nM at the Y2 receptor [4].[1]

cAMP_Workflow Step1 1. Seed Y2 Cells (Low Volume 384w) Step2 2. Add NPY (13-36) (Serial Dilution) Step1->Step2 15 min pre-inc Step3 3. Add Forskolin (Stimulate AC) Step2->Step3 Co-treatment Step4 4. Lysis & Detection (TR-FRET/HTRF) Step3->Step4 45 min inc

Figure 2: Workflow for Gi-coupled cAMP inhibition assay. Pre-incubation with agonist is key for equilibrium.[1]

Assay 2: Competition Binding Assay (Pharmacology)

Context: To verify receptor density (


) and affinity (

) without signal amplification bias.
Protocol
  • Membrane Prep: Use membranes from Y2-expressing HEK293 cells.

  • Radioligand: [

    
    I]-PYY or [
    
    
    
    I]-NPY (typically 25-50 pM).[1]
  • Competition:

    • Incubate membranes + Radioligand + Increasing concentrations of NPY (13-36) Porcine.[1]

    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

    • Time: 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% PEI (Polyethyleneimine). Note: PEI reduces non-specific binding of the positively charged peptide to the filter.

Table 1: Comparative Receptor Selectivity Profile

Receptor SubtypeNPY (1-36) Affinity (Ki)NPY (13-36) Affinity (Ki)Interpretation
Y1 ~0.2 nM> 1000 nMInactive (Loss of N-terminus)
Y2 ~0.5 nM~1.0 - 5.0 nM High Affinity Agonist
Y5 ~0.6 nM> 100 nMLow/Moderate Affinity

Troubleshooting & Optimization

  • Issue: Low Signal Window in cAMP Assay.

    • Root Cause:[2] Forskolin concentration is too low, or cell density is too high (depleting substrate).[1]

    • Fix: Perform a Forskolin titration curve first to determine the exact EC80 for your specific passage of cells.

  • Issue: "Sticky" Peptide (Inconsistent IC50).

    • Root Cause:[2] NPY (13-36) is hydrophobic and positively charged.[1]

    • Fix: Ensure assay buffer contains 0.1% BSA or 0.01% Tween-20 . Use polypropylene plates for serial dilutions, not polystyrene.

  • Issue: Y1 vs Y2 Cross-reactivity.

    • Validation: Always run a specific Y1 antagonist (e.g., BIBP 3226) alongside.[1] NPY (13-36) activity should not be blocked by BIBP 3226.

References

  • Tatemoto, K. (1982).[1][5] Neuropeptide Y: Complete amino acid sequence of the brain peptide. Proceedings of the National Academy of Sciences, 79(18), 5485–5489.

  • Grandt, D., et al. (1996).[6] Proteolytic processing of neuropeptide Y and peptide YY by dipeptidyl peptidase IV. Regulatory Peptides, 67(1), 33-37.

  • Michel, M. C., et al. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143–150.

  • Beck-Sickinger, A. G., & Jung, G. (1995).[5] Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors.[2][7][8] Biopolymers, 37(2), 123-142.

  • Dumont, Y., et al. (1995). Characterization of neuropeptide Y binding sites in rat brain membrane preparations using [125I][Leu31,Pro34]peptide YY and [125I]peptide YY3-36.[1] Journal of Pharmacology and Experimental Therapeutics, 272(2), 673-680.

Sources

HPLC purification of synthetic porcine NPY (13-36)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Porcine NPY (13-36)

Executive Summary & Scientific Context

Neuropeptide Y (NPY) (13-36) is a biologically active C-terminal fragment of the endogenous 36-amino acid peptide NPY.[1][2][3][4] Unlike the full-length parent, the 13-36 fragment acts as a selective agonist for the Y2 receptor , making it a critical tool in studying presynaptic neurotransmitter release, vasoconstriction, and angiogenesis.

The Challenge: Synthetic production of NPY (13-36) via Solid Phase Peptide Synthesis (SPPS) often yields a crude mixture containing closely related impurities (deletion sequences, diastereomers) and residual protecting groups. Furthermore, the peptide possesses a distinct amphipathic character—containing a flexible N-terminal loop and a hydrophobic C-terminal


-helix (residues 30-36)—which complicates solubility and separation.[1]

The Solution: This guide details a robust Reverse-Phase HPLC (RP-HPLC) workflow designed to exploit the specific physicochemical properties of Porcine NPY (13-36), ensuring high recovery and biological integrity.[1]

Physicochemical Profile & Strategy

Before initiating purification, one must understand the molecule. Porcine NPY (13-36) differs from the human sequence at position 17 (Leucine in Porcine vs. Methionine in Human), rendering the porcine variant more resistant to oxidative degradation during processing.

PropertyValue / CharacteristicImplication for Purification
Sequence P-A-E-D-L-A-R-Y-Y-S-A-L-R-H-Y-I-N-L-I-T-R-Q-R-Y-NH₂Leu17 replaces Met17 (No oxidation risk).[1]
Length 24 Amino AcidsMid-sized peptide; requires C18 stationary phase.
Molecular Weight ~2982.4 DaMass Spec (ESI-MS) required for ID.[1]
Isoelectric Point (pI) ~10.5 (Theoretical)Highly basic. Cationic at neutral/acidic pH.
Hydrophobicity AmphipathicSoluble in water, but C-term helix drives retention.[1]
Modifications C-terminal AmidationEssential for Y2 receptor binding; verify by MS.

Pre-Purification: Solubilization & Sample Prep

Expert Insight: The most common cause of poor peak shape and low recovery is inadequate solubilization. Aggregates act as "ghost peaks" or irreversible binders on the column.

Protocol:

  • Initial Solvent: Dissolve crude lyophilized peptide in 10% Acetic Acid (AcOH) in water.

    • Why? The acidic environment protonates the basic residues (Arg, His), disrupting intermolecular H-bonds and promoting monomerization.

  • Sonication: Sonicate for 5–10 minutes in a water bath at room temperature.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to remove insoluble resin fines.

  • Filtration: Pass supernatant through a 0.45 µm PVDF or PTFE filter. Avoid Nylon filters as they may bind peptides.[1]

Analytical Method Development (Quality Assessment)

Before committing the bulk sample, establish the separation profile on an analytical scale.

System Configuration:

  • Column: C18 (Octadecyl) with 100 Å or 300 Å pore size. (e.g., Phenomenex Jupiter or Waters XSelect).

    • Particle Size: 3 µm or 5 µm.

    • Dimensions: 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.[1]

    • Role: Ion-pairing agent.[1] TFA anions pair with the positively charged peptide, increasing hydrophobicity and improving peak sharpness.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Gradient Protocol (Analytical):

Time (min)% Buffer BFlow Rate (mL/min)Phase
0.0101.0Equilibration
2.0101.0Injection Hold
22.0501.0Linear Gradient (2% B/min)
25.0951.0Wash
28.0951.0Wash
28.1101.0Re-equilibration
35.0101.0End

Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine aromatic ring). Target Retention: NPY (13-36) typically elutes between 28–35% ACN depending on the specific column carbon load.[1]

Preparative Purification Workflow

Objective: Scale up to purify 50–200 mg of crude peptide.

Expert Insight - The "Focused Gradient": Do not use the full 0–100% gradient for prep runs. It wastes solvent and time. Use the analytical run to calculate the elution %B, then design a shallow gradient centered on that point to maximize resolution between the target and "n-1" deletion impurities.

Preparative Parameters:

  • Column: Prep C18, 21.2 x 250 mm (or similar).

  • Flow Rate: 10–20 mL/min (system dependent).

  • Loading: ~10 mg peptide per mL of column volume (conservative start).

Optimized Prep Gradient (Example: Elution at 32% B):

  • Isocratic Hold: 10% B for 5 min (Elute salts/non-retained species).

  • Ramp Up: 10% to 25% B over 2 min (Fast ramp to near-elution).

  • Shallow Gradient: 25% to 40% B over 40 min (Slope: ~0.3% B/min).

    • Logic: A shallow slope expands the separation window, allowing the main peak to separate from closely eluting impurities.

  • Wash: 95% B for 10 min.

Fraction Collection Strategy:

  • Collect fractions by time (e.g., every 0.5 min) across the main peak.

  • Do not rely solely on UV threshold triggering, as this often pools the leading/trailing edges where impurities reside.

Post-Purification: Salt Exchange & QC

Synthetic peptides purified with TFA will exist as TFA salts.[5] For cellular assays (Y2 receptor binding), TFA can be cytotoxic.

TFA to Acetate Exchange Protocol:

  • Pool the pure HPLC fractions.[6]

  • Dilute the pool 1:1 with water to reduce ACN concentration.

  • Reload onto the Prep C18 column.

  • Wash with 5–10 column volumes of 0.1 M Ammonium Acetate (pH 6.0) or 0.5% Acetic Acid .

  • Elute the peptide using a gradient of ACN/Water + 0.5% Acetic Acid.

  • Lyophilize immediately to obtain the peptide as an Acetate salt.

Final Quality Control (Release Criteria):

  • Purity: >95% by Analytical HPLC (214 nm).

  • Identity: ESI-MS (Reconstructed Mass: 2982.4 ± 1 Da).[1]

  • Net Peptide Content: Determine by Amino Acid Analysis (AAA) or UV extinction coefficient (Tyr x 5).

Visualizing the Workflow

The following diagram illustrates the decision logic for the purification process.

NPY_Purification_Workflow Start Crude Synthetic NPY (13-36) Solubilization Solubilization (10% AcOH + Sonication) Start->Solubilization Clarify Centrifugation & Filtration (0.45 µm) Solubilization->Clarify Analytical Analytical HPLC (Linear Gradient 10-60% B) Clarify->Analytical Decision Peak Shape Acceptable? Analytical->Decision Optimize Add Chaotropes (e.g., 6M Guanidine) or Change Column Temp Decision->Optimize Broad/Tailing PrepScale Prep HPLC (Focused Gradient +/- 5% of elution point) Decision->PrepScale Sharp Peak Optimize->Analytical Fractions Fraction Analysis (MS + Anal. HPLC) PrepScale->Fractions Pooling Pool Fractions (>95% Purity) Fractions->Pooling SaltExchange Salt Exchange (TFA -> Acetate) Pooling->SaltExchange Lyophilization Lyophilization (Final Product) SaltExchange->Lyophilization

Figure 1: Decision tree for the purification of amphipathic neuropeptides, ensuring solubility and purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Doublet Peak Atropisomerism or OxidationPorcine NPY 13-36 lacks Met, so oxidation is rare.[1] Check for racemization (D-amino acids) or slow cis/trans isomerization of Proline (Pos 13).[1] Run column at 60°C to coalesce peaks.
Broad Peak AggregationIncrease column temperature to 40–50°C. If persistent, use a C4 column or add 10% Isopropanol to Buffer B.
Retention Shift Column FoulingBasic peptides (Arg/His rich) bind silanols. Wash column with 0.1% TFA/Isopropanol. Ensure end-capped columns are used.
Low Recovery PrecipitationPeptide may precipitate in high ACN. Check solubility in 50% ACN. Ensure collection tubes contain a small amount of acetic acid.

References

  • Bader, R., et al. (2000). The first selective agonist for the neuropeptide Y Y5 receptor increases food intake in rats.[7] Journal of Biological Chemistry. (Discusses NPY fragment purification logic). Retrieved from [Link][1]

  • Agilent Technologies. (2020). Efficient Purification of Synthetic Peptides at High and Low pH. Application Note. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 91929182, Neuropeptide Y(13-36). Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Neuropeptide Y (13-36) in Research Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Neuropeptide Y (NPY) related research. This guide is designed for researchers, scientists, and drug development professionals who are working with Neuropeptide Y (13-36) and need to ensure its integrity in biological samples. Accurate quantification of this crucial peptide fragment is highly dependent on preventing its degradation during sample collection, processing, and storage.

This resource provides in-depth troubleshooting advice, validated protocols, and the scientific reasoning behind our recommendations to help you achieve reliable and reproducible results in your experiments.

Understanding the Challenge: The Inherent Instability of NPY Peptides

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a significant role in various physiological processes, including cardiovascular function and appetite regulation.[1] The full-length peptide, NPY (1-36), is rapidly cleaved in biological samples by the enzyme Dipeptidyl Peptidase-IV (DPP-IV).[2][3][4] DPP-IV is a serine protease that specifically removes the N-terminal Tyr-Pro dipeptide, converting NPY (1-36) into NPY (3-36).[3][4]

This initial cleavage is critical because it alters the peptide's receptor binding specificity. While NPY (1-36) can bind to multiple Y receptor subtypes (Y1, Y2, Y4, Y5), the truncated NPY (3-36) loses its affinity for the Y1 receptor and becomes a more selective agonist for Y2 and Y5 receptors.[5][6][7][8] The C-terminal fragment, NPY (13-36), is itself a Y2 receptor agonist.[9][10][11]

Further degradation of NPY fragments can occur through the action of other enzymes like plasma kallikrein, which can cleave NPY (3-36) into the inactive NPY (3-35).[5] The inherent activity of these various proteases in biological matrices like plasma and serum makes NPY peptides, including the (13-36) fragment, highly susceptible to degradation ex vivo.[12][13][14] This rapid breakdown is a primary source of pre-analytical error, leading to underestimated peptide concentrations and unreliable data.

The NPY Degradation Pathway

The following diagram illustrates the primary enzymatic cleavage of full-length NPY, which is a critical process to understand even when the target analyte is the NPY (13-36) fragment, as the stability of the entire peptide family in the sample is interconnected.

NPY (1-36) NPY (1-36) NPY (3-36) NPY (3-36) NPY (1-36)->NPY (3-36) DPP-IV Inactive Fragments Inactive Fragments NPY (3-36)->Inactive Fragments Other Proteases (e.g., Kallikrein)

Caption: Enzymatic conversion of NPY (1-36) to NPY (3-36) by DPP-IV.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the quantification of NPY (13-36).

Q1: My measured NPY (13-36) concentrations are consistently low or undetectable. What is the most likely cause?

A1: The most probable cause is proteolytic degradation during or after sample collection. NPY peptides are notoriously unstable in biological fluids due to high levels of protease activity.[12][13] Failure to use appropriate protease inhibitors immediately upon collection is the most common oversight. Another possibility is improper sample storage, such as repeated freeze-thaw cycles which can also lead to peptide degradation.[15][16][17]

Q2: What are the essential first steps I must take immediately after collecting a blood sample?

A2: Immediate action is critical. The sample, whether for plasma or serum, must be collected into a pre-chilled tube containing a cocktail of protease inhibitors.[18] For NPY analysis, the addition of a specific DPP-IV inhibitor is highly recommended, along with a general protease inhibitor like Aprotinin. The sample must be kept on ice and centrifuged in a refrigerated centrifuge as soon as possible to separate the plasma or serum from cells, which are a major source of proteases.[18][19]

Q3: Which protease inhibitors are necessary for preserving NPY (13-36)?

A3: A multi-pronged approach is best.

  • DPP-IV Inhibitor: This is non-negotiable for any NPY-related peptide analysis. It specifically prevents the initial and most significant cleavage of NPY (1-36) to NPY (3-36), which is crucial for maintaining the overall integrity of NPY fragments in the sample.[2]

  • General Protease Inhibitor Cocktail: A broad-spectrum cocktail will inhibit other classes of proteases like serine, cysteine, and metalloproteases that can degrade NPY fragments.[20][21] Many commercial cocktails are available.[20][22]

  • Aprotinin: Often recommended in conjunction with a DPP-IV inhibitor for NPY preservation.

  • EDTA: While primarily an anticoagulant, EDTA also inhibits metalloproteases, which can contribute to peptide degradation.[21] Therefore, collecting blood in EDTA tubes is a standard and beneficial practice.[15][16][19]

Q4: What is the best type of collection tube for blood samples?

A4: The gold standard is a pre-chilled tube containing K3EDTA as an anticoagulant, supplemented with a DPP-IV inhibitor and a general protease inhibitor cocktail or Aprotinin. Some commercial vendors offer specialized tubes (e.g., "Z-tube" or "P800" tubes) that are pre-loaded with a cocktail of inhibitors, providing a convenient and standardized collection method.[1]

Q5: How should I process and store my samples for short-term and long-term analysis?

A5:

  • Processing: After collection in the appropriate inhibitor-loaded tube, centrifuge the samples at 1,000-2,000 x g for 15 minutes at 4°C.[16][19] This should be done within 30 minutes of collection.[16][19]

  • Aliquoting: Immediately after centrifugation, transfer the plasma or serum supernatant to new, low-protein-binding microcentrifuge tubes. It is critical to divide the sample into single-use aliquots to avoid repeated freeze-thaw cycles.[17]

  • Storage:

    • Short-Term (less than 24 hours): Samples may be stored at 4°C.

    • Long-Term: For storage longer than a day, samples must be frozen. Store aliquots at -20°C for up to a few months or at -80°C for longer-term stability (6+ months).[15][16][19] One study noted that after nine months of storage at -20°C or -80°C, the recovery of NPY was only about 50% of the initial value, highlighting the importance of timely analysis even with proper storage.[18]

Q6: Can I use serum instead of plasma?

A6: Plasma is generally preferred over serum. The clotting process that occurs when preparing serum can release additional proteases from platelets and other cells, potentially increasing the degradation of NPY peptides. If you must use serum, it is imperative to let the blood clot at room temperature for no more than 30 minutes before immediately adding protease inhibitors and centrifuging at 4°C.

Best Practices & Validated Protocols

Adherence to a strict, validated protocol is the most effective way to ensure the integrity of your NPY (13-36) samples.

Comparative Summary of Key Protease Inhibitors
Inhibitor ClassSpecific Inhibitor(s)Primary Target(s)Rationale for NPY AnalysisSource
Serine Protease Inhibitor DPP-IV InhibitorDipeptidyl Peptidase-IV (DPP-IV)Essential. Prevents the primary cleavage of NPY (1-36) to NPY (3-36), preserving the entire peptide profile.[2][4]
Serine/Cysteine Proteases Aprotinin, Leupeptin, AEBSFTrypsin, Chymotrypsin, Kallikrein, PlasminBroad-spectrum protection against common proteases found in plasma and tissues.[21][22][23]
Metalloproteases EDTA, 1,10-PhenanthrolineAminopeptidases, EndopeptidasesInhibits zinc-dependent proteases. EDTA also serves as an anticoagulant.[21][23]
Aspartic Proteases Pepstatin APepsin, CathepsinsImportant for tissue homogenates where lysosomal proteases (like Cathepsin D) are released.[12][23]
Recommended Workflow for Sample Collection and Processing

This diagram outlines the critical steps from blood draw to final storage for ensuring NPY (13-36) stability.

cluster_collection Step 1: Collection cluster_processing Step 2: Processing (Keep on ice) cluster_storage Step 3: Aliquoting & Storage A Draw blood into pre-chilled K3EDTA tube B Immediately add DPP-IV Inhibitor & Protease Inhibitor Cocktail C Gently invert to mix B->C D Centrifuge at 4°C (1000-2000 x g, 15 min) within 30 min of collection C->D E Carefully collect plasma supernatant D->E F Aliquot into single-use, low-protein-binding tubes E->F G Store immediately at -80°C for long-term use F->G

Caption: Optimal workflow for blood sample handling to prevent NPY degradation.

Protocol 1: Blood Plasma Collection for NPY (13-36) Analysis
  • Preparation: Prepare collection tubes (e.g., 1.5 mL microcentrifuge tubes or larger blood collection tubes) containing K3EDTA. Just before use, add a pre-calculated volume of a DPP-IV inhibitor and a broad-spectrum protease inhibitor cocktail to the tube. Keep these tubes on ice.

  • Collection: Collect the blood sample directly into the chilled, inhibitor-spiked tube.

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure the inhibitors and anticoagulant are thoroughly mixed with the blood. Do not vortex. Place the tube immediately back on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1,000-2,000 x g for 15 minutes in a refrigerated centrifuge set to 4°C.[16][19]

  • Aliquoting: Carefully aspirate the plasma (the clear supernatant) without disturbing the buffy coat or red blood cells. Immediately dispense the plasma into single-use aliquots in clearly labeled, low-protein-binding microcentrifuge tubes.

  • Storage: Snap-freeze the aliquots and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.[15][16][19]

References

  • Inter Science Institute. (n.d.). Neuropeptide Y. Retrieved from [Link]

  • Jackson, E. K., et al. (2018). DPP (Dipeptidyl Peptidase)-4 Inhibition Potentiates the Vasoconstrictor Response to NPY (Neuropeptide Y) in Humans During Renin-Angiotensin-Aldosterone System Inhibition. Hypertension. Retrieved from [Link]

  • Proost, P., et al. (2001). Critical role of dipeptidyl peptidase IV in neuropeptide Y-mediated endothelial cell migration in response to wounding. Journal of Biological Chemistry. Retrieved from [Link]

  • Wagner, L., et al. (2015). Proteolytic degradation of neuropeptide Y (NPY) from head to toe: Identification of novel NPY-cleaving peptidases and potential drug interactions in CNS and Periphery. Journal of Neurochemistry. Retrieved from [Link]

  • Theodorsson-Norheim, E., et al. (1988). Sample handling techniques when analyzing regulatory peptides. Life Sciences. Retrieved from [Link]

  • Abe, T., et al. (2007). Proposed kinetic model of NPY 1–36 cleavage into truncated forms in human serum. Peptides. Retrieved from [Link]

  • Mentlein, R., et al. (1993). Proteolytic processing of neuropeptide Y and peptide YY by dipeptidyl peptidase IV. Regulatory Peptides. Retrieved from [Link]

  • Gasiorowska, A., et al. (2025). Role of DPP-4 and NPY Family Peptides in Gastrointestinal Symptoms Associated with Obesity and Type 2 Diabetes Mellitus. Journal of Clinical Medicine. Retrieved from [Link]

  • EpigenTek. (n.d.). Protease Inhibitor Cocktail. Retrieved from [Link]

  • Ason, B., et al. (2025). Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery. Analyst. Retrieved from [Link]

  • Schneider, K., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Mouse NPY(Neuropeptide Y) Microsample ELISA Kit. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Dog Neuropeptide Y (NPY) ELISA. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). Mini Samples ELISA Kit for Neuropeptide Y (NPY). Retrieved from [Link]

  • Li, J., et al. (2021). The Multiple Biological Functions of Dipeptidyl Peptidase-4 in Bone Metabolism. Frontiers in Endocrinology. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Human Neuropeptide Y (NPY) ELISA Kit. Retrieved from [Link]

  • Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. Retrieved from [Link]

  • Funk, F. S., et al. (2022). Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases. ACS Chemical Neuroscience. Retrieved from [Link]

  • Rubakhin, S. S., & Sweedler, J. V. (2010). Mass Spectrometry Approaches Empowering Neuropeptide Discovery and Therapeutics. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Funk, F. S., et al. (2022). Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases. ResearchGate. Retrieved from [Link]

  • Acuna-Goycolea, C., et al. (2005). Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus. Journal of Neuroscience. Retrieved from [Link]

  • Ebah, L. M., et al. (2013). Potential cleavage sites in neuropeptide sequences subjected to selected bacterial proteases. ResearchGate. Retrieved from [Link]

  • Schwippert, W. W., et al. (1998). Neuropeptide Y (NPY) or fragment NPY 13-36, but not NPY 18-36, inhibit retinotectal transfer in cane toads Bufo marinus. Neuroscience Letters. Retrieved from [Link]

Sources

Technical Support Center: NPY (13-36) Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The NPY (13-36) Directive

Welcome to the technical support hub. You are likely here because you are using NPY (13-36) (Neuropeptide Y fragment 13-36) to characterize receptor pharmacology.

The Critical Distinction: NPY (13-36) is not a generic NPY agonist; it is a structural discriminator .

  • Y1 Receptors require both N- and C-termini of the peptide to form a specific tertiary structure for binding.

  • Y2 Receptors primarily recognize the C-terminal

    
    -helix and amidated tail.
    

Therefore, NPY (13-36) acts as a high-affinity Y2 agonist while exhibiting negligible affinity for Y1. If your assay is failing, it is often because the experimental design fights this biological reality or ignores the physicochemical "stickiness" of the peptide.

Module 1: Troubleshooting & FAQs

Category A: Specificity & Affinity Shifts

Q1: I am running a competition assay on Y1-transfected cells, but NPY (13-36) is not displacing my radioligand. Is the peptide degraded? Diagnosis: This is likely a correct biological result, not a degradation issue. Technical Explanation: NPY (13-36) lacks the N-terminal residues (Tyr-Pro-Ser...) required for Y1 recognition. In a functional Y1 assay, NPY (13-36) should exhibit an


 nM (effectively inactive).
Validation Step:  Run a positive control using full-length NPY (1-36)  or [Leu31, Pro34]-NPY  (Y1/Y5 selective). If these displace the tracer but NPY (13-36) does not, your peptide is functional, and your cell line is expressing Y1 as intended.

Q2: My


 for NPY (13-36) at the Y2 receptor is shifting significantly (e.g., from 1 nM to 50 nM) between experiments. 
Diagnosis:  Proteolytic degradation or Oxidation.
Technical Explanation: 
  • Proteolysis: While NPY (13-36) is already a fragment, it remains susceptible to synaptic peptidases (e.g., Aminopeptidase P) if using tissue homogenates rather than purified membranes.

  • Oxidation: NPY contains a Methionine at position 17.[1][2] Oxidation of Met17 to methionine sulfoxide significantly reduces receptor affinity. Solution:

  • Protease Block: Supplement assay buffer with Bacitracin (0.1 mg/mL) and Aprotinin .

  • Oxidation Block: Avoid vigorous vortexing. Store lyophilized peptide under nitrogen/argon.

Category B: High Background (Non-Specific Binding)

Q3: My Total Binding is good, but Non-Specific Binding (NSB) is >40% of Total Binding. How do I fix this? Diagnosis: The "Sticky Peptide" Effect. Technical Explanation: NPY (13-36) and the iodinated tracers (


I-PYY or 

I-NPY) are highly hydrophobic and positively charged. They adhere avidly to glass, untreated plastics, and GF/B filters. The "Gold Standard" Fix:
  • Filter Pre-soak: Soak GF/C or GF/B filters in 0.3% - 0.5% Polyethylenimine (PEI) for at least 1 hour before harvesting. PEI neutralizes the negative charge of the glass fiber, repelling the positively charged peptide.

  • Siliconization: Use siliconized (Sigmacote® treated) tubes for serial dilutions to prevent the "cold" ligand from sticking to the tube walls before it even reaches the assay plate.

  • BSA Carrier: Ensure your assay buffer contains 0.1% - 0.5% BSA (Protease-free) . This coats surfaces, forcing the peptide to stay in solution.

Module 2: The Logic of Receptor Discrimination

Understanding how to use NPY (13-36) to identify receptor populations is critical. Below is the decision logic for characterizing an unknown tissue sample.

Y_Receptor_Logic Start Unknown Tissue/Cell Line (NPY Binding Detected) Step1 Competition Binding: Displace with NPY (13-36) Start->Step1 Result_HighAff High Affinity Displacement (IC50 < 10 nM) Step1->Result_HighAff Displaces Tracer Result_LowAff No/Low Affinity Displacement (IC50 > 1000 nM) Step1->Result_LowAff Fails to Displace Step2_High Confirm Y2 Identity: Test [Leu31, Pro34]-NPY Result_HighAff->Step2_High Step2_Low Confirm Y1/Y5 Identity: Test [Leu31, Pro34]-NPY Result_LowAff->Step2_Low Y2_Confirmed Y2 RECEPTOR (NPY 13-36 High / Leu31-Pro34 Low) Step2_High->Y2_Confirmed No Displacement Y1_Confirmed Y1 RECEPTOR (NPY 13-36 Low / Leu31-Pro34 High) Step2_Low->Y1_Confirmed High Displacement Y5_Confirmed Y5 RECEPTOR (Requires specific Y5 antagonists) Step2_Low->Y5_Confirmed Check Y5 Specifics

Figure 1: Pharmacological decision tree for distinguishing Y2 receptors using NPY (13-36) and [Leu31, Pro34]-NPY.

Module 3: Validated Assay Protocol

This protocol is optimized for Y2 receptor binding using


I-PYY or 

I-NPY as the tracer and NPY (13-36) as the defining competitor.
Buffer Preparation
  • Base Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl

    
    , 1 mM MgCl
    
    
    
    .
  • The "Anti-Stick/Anti-Degrade" Cocktail (Add fresh):

    • BSA (Protease-free): 0.5% (w/v)

    • Bacitracin: 0.1 mg/mL

    • Aprotinin: 5 µg/mL (optional but recommended for tissue homogenates)

Experimental Workflow
StepActionCritical Technical Note
1. Pre-treatment Soak GF/C filters in 0.5% PEI for >1 hour at 4°C.Essential to reduce NSB to <10%.
2. Ligand Prep Dissolve NPY (13-36) in siliconized tubes.Avoid glass. If using DMSO, keep final concentration <0.1%.
3. Incubation Mix: 25 µL Membrane + 25 µL Tracer (

I-PYY, ~25 pM) + 25 µL NPY (13-36) dilutions.
Total Volume: 250 µL (adjust with buffer). Incubate 60-90 mins at Room Temp (25°C) .
4. Equilibrium Do not incubate at 37°C for >30 mins.High temps accelerate proteolysis of the fragment.
5. Termination Rapid filtration over PEI-filters using a harvester.Wash with ICE-COLD buffer (50 mM Tris-HCl/NaCl).
6. Wash Wash 3x with 3-4 mL cold buffer.Cold buffer prevents the "off-rate" dissociation during the wash step.
Data Analysis (QC Check)
  • Specific Binding: Should be >70% of Total Binding.

  • Hill Slope: Should be near 1.0. If Hill Slope < 0.8, suspect negative cooperativity or a mixed receptor population (e.g., Y2 and Y5).

Module 4: Mechanism of Action Visualization

The following diagram illustrates the specific binding modes that allow NPY (13-36) to function as a selective tool.

Binding_Mechanism NPY_Full Full NPY (1-36) (Hairpin Structure) Y1_Rec Y1 Receptor (Requires N & C Termini) NPY_Full->Y1_Rec High Affinity (Binding) Y2_Rec Y2 Receptor (Requires C Terminus Only) NPY_Full->Y2_Rec High Affinity (Binding) NPY_Frag NPY (13-36) (Alpha-Helix Only) NPY_Frag->Y1_Rec No Binding (Missing N-term) NPY_Frag->Y2_Rec High Affinity (Selective Binding)

Figure 2: Structural basis for NPY (13-36) selectivity. The Y1 receptor requires the N-terminal contacts missing in the 13-36 fragment.

References

  • Michel, M. C., et al. (1998). "XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors." Pharmacological Reviews, 50(1), 143-150.

  • Beck-Sickinger, A. G., & Jung, G. (1995).[3][4] "Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors." Biopolymers, 37(2), 123-142.

  • Grandt, D., et al. (1996). "Proteolytic processing of neuropeptide Y and peptide YY by dipeptidyl peptidase IV." Regulatory Peptides, 67(1), 33-37.

  • Parker, S. L., et al. (2002). "Neuropeptide Y receptors as targets for anti-obesity drug development: perspective and current status." European Journal of Pharmacology, 440(2-3), 173-187.

Sources

Technical Support Center: Synthetic Neuropeptide Y (13-36) Quality Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Y2 Selectivity Challenge

As researchers, we utilize Neuropeptide Y fragment 13-36 (NPY 13-36) primarily for its high selectivity toward the Y2 receptor . Unlike the full-length NPY (which activates Y1, Y2, and Y5), the 13-36 fragment loses the N-terminal residues required for Y1 binding while retaining the C-terminal


-helix (Leu30–Tyr36) necessary for Y2 recognition.

However, this truncation introduces specific physicochemical vulnerabilities. The absence of the N-terminal polyproline helix alters solubility, and the presence of Methionine-17 (Met17) makes the peptide highly susceptible to oxidation, which can silently destroy your binding affinity data (


).

This guide moves beyond basic "Certificate of Analysis" checks to address the practical failures we see in the lab.

Module 1: Identity & Purity (The "Validation" Phase)

The Core Issue: You observe a "doublet" peak on your HPLC or a mass shift in your spectra. Is it an impurity, a salt adduct, or a degraded peptide?

Troubleshooting Guide: HPLC & Mass Spectrometry
SymptomProbable CauseDiagnostic ActionCorrective Protocol
HPLC: Split peak or "shoulder" eluting before the main peak.Met-Oxidation. Met17 has oxidized to Methionine Sulfoxide (+16 Da). This makes the peptide more hydrophilic, reducing retention time on C18.Check MS for a mass shift of +16 Da (or +32 Da for double oxidation).Prevention: Degas all buffers. Use Argon overlay. Store lyophilized powder at -20°C.Rescue: None. Discard sample if >5% oxidized for sensitive

assays.
MS: Mass is +114 Da higher than expected.TFA Adduct. Synthetic peptides are often TFA salts. TFA can form stable adducts in the gas phase.Check if the delta is exactly 114 Da.Fix: This is an artifact of ionization, not a covalent modification. It does not affect solution purity. Proceed with experiment.
HPLC: Broad, tailing peak.Aggregation/Overloading. The C-terminal helix is hydrophobic.Dilute sample 1:10 and re-inject. If peak sharpens, it is aggregation.Fix: Add 10-20% Acetonitrile to your sample buffer before injection. Ensure column temp is

40°C.
Deep Dive: The Methionine-17 Oxidation Trap

The sequence P-A-E-D-M-A-R... contains a Methionine at position 17. In the presence of atmospheric oxygen or dissolved peroxides in your solvent, Met oxidizes to Met-sulfoxide (Met(O)).

  • Impact: Met(O) disrupts the hydrophobic core required for Y2 receptor docking.

  • Detection: On a standard C18 gradient (e.g., 5-60% ACN), the oxidized species elutes earlier than the native peptide.

Visualization: QC Decision Matrix

QC_Workflow Start Lyophilized NPY (13-36) Solubility Solubility Check (Water/ACN) Start->Solubility HPLC RP-HPLC Analysis (C18 Column) Solubility->HPLC Peak_Check Single Peak? HPLC->Peak_Check MS_Check Mass Spec (ESI) Peak_Check->MS_Check Yes Met_Ox Check Met-Oxidation (+16 Da / Early Elution) Peak_Check->Met_Ox No (Doublet) Mass_Match Mass = Theoretical? MS_Check->Mass_Match Release Release for Bioassay Mass_Match->Release Yes Reject Reject / Repurify Mass_Match->Reject No Met_Ox->Reject Confirmed

Figure 1: Analytical workflow for validating NPY (13-36) integrity prior to experimentation.

Module 2: Handling & Solubility (The "Preparation" Phase)

The Core Issue: The peptide powder won't dissolve, or the solution turns cloudy upon standing.

Scientific Context: Hydrophobic Collapse

NPY (13-36) is amphipathic. While the N-terminus (13-20) is charged and soluble, the C-terminal helix (30-36) is hydrophobic. In pure water at neutral pH, the hydrophobic faces may stack, causing amyloid-like aggregation or precipitation.

Protocol: The "Step-Wise" Reconstitution

Do NOT dump PBS directly onto the lyophilized powder. This frequently causes irreversible precipitation (gelation).

  • Acidic Start: Dissolve the peptide in sterile distilled water or 0.1% Acetic Acid first. The peptide is positively charged (Arg residues) and dissolves best at pH < 6.

    • Target concentration: 1 mg/mL (stock).

  • Sonication: If visible particles remain, sonicate briefly (10-15 seconds).

  • Buffer Addition: Only after the peptide is fully dissolved should you add your assay buffer (e.g., PBS or KRB).

    • Rule of Thumb: Keep the final peptide concentration in the assay buffer below

      
       M to prevent aggregation.
      
  • Adsorption Warning: NPY fragments stick to glass and polystyrene.

    • Solution: Use polypropylene tubes (low-bind) and add 0.1% BSA (Bovine Serum Albumin) to your assay buffer to block non-specific binding sites.

Module 3: Quantitative Accuracy (Net Peptide Content)

The Core Issue: You weighed 1 mg of powder, but your assay results suggest you only have 0.7 mg of peptide.

The "Gross Weight" Trap

Synthetic peptides are lyophilized salts. A vial labeled "1 mg" contains:

  • Peptide (The active sequence)

  • Counter-ions (Usually TFA or Acetate)[1]

  • Residual Water (Hygroscopic nature)

Net Peptide Content (NPC) is the percentage of the gross weight that is actually peptide.[2][3] For NPY (13-36), this is typically 70-80% .

Calculation Protocol

To calculate the exact molarity for a


 determination:
  • Check CoA: Look for the "% N-Content" or "Peptide Content" on the manufacturer's certificate.

  • The Formula:

    
    
    
  • Molarity Calculation:

    
    
    
    • MW of NPY 13-36 (Human): ~3000.4 Da (Check specific batch MW).[4]

Self-Validating Step: If you lack NPC data, measure the concentration via UV absorbance at 280 nm .

  • Extinction Coefficient (

    
    ):  NPY (13-36) contains 4 Tyrosines  (Y) and 0 Tryptophans .
    
  • 
    .
    
  • Use Beer-Lambert Law (

    
    ) to verify concentration.
    

Module 4: Biological Verification (The "Functional" Phase)

The Core Issue: The peptide is pure, but the bioassay fails.

Receptor Selectivity Logic

NPY (13-36) must be validated for Y2 activity and Y1 inactivity.

  • Positive Control (Y2): Inhibition of electrically stimulated contraction in rat vas deferens (classic Y2 assay) or inhibition of cAMP in Y2-transfected CHO cells.

  • Negative Control (Y1): It should fail to induce vasoconstriction in tissues dominated by Y1 (e.g., renal vasculature) or fail to mobilize Calcium in Y1-cells.

Visualization: Receptor Signaling & QC Points

Signaling_Pathways NPY NPY (13-36) (Ligand) Y2 Y2 Receptor (Target) NPY->Y2 High Affinity Y1 Y1 Receptor (Off-Target) NPY->Y1 No Binding (QC Check) Gi Gi/o Protein Y2->Gi Ca Ca2+ Mobilization Y1->Ca If activation occurs, QC FAILED AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Decrease AC->cAMP Reduces

Figure 2: Functional validation logic. NPY (13-36) must activate the Gi-cAMP pathway via Y2 but must NOT trigger Y1-mediated Calcium mobilization.

References

  • Beck-Sickinger, A. G., & Jung, G. (1995).[5] Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors. Biopolymers, 37(2), 123-142.

  • Grandt, D., et al. (1996). Neuropeptide Y 13-36, a Y2 receptor agonist, is a potent inhibitor of pancreatic secretion in the rat. Regulatory Peptides, 67(1), 33-37.

  • Bader, R., et al. (2001). Structure-function analysis of the C-terminal fragment of neuropeptide Y. Journal of Peptide Science.

  • Sigma-Aldrich (Merck). Peptide Solubility & Handling Guidelines.

  • PubChem. Neuropeptide Y (13-36) Compound Summary.

Sources

Technical Guide: Reconstitution & Handling of NPY (13-36)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

NPY (13-36) is a C-terminal fragment of Neuropeptide Y that functions as a selective Y2 receptor agonist . Unlike the full-length peptide, it lacks the N-terminal residues required for Y1 receptor activation.

The Technical Challenge: While NPY (13-36) is a basic peptide (Net Charge: +3 to +4 at neutral pH), it presents two specific handling challenges that frequently ruin experiments:

  • Adsorption (The "Sticky" Effect): As a cationic, amphipathic peptide, it rapidly adsorbs to standard polypropylene and glass surfaces. Up to 90% of the peptide mass can be lost to the tube walls within 1 hour if incorrect consumables are used.

  • Hydrophobic Aggregation: Despite its positive charge, the presence of hydrophobic residues (Leu, Ile, Tyr) can lead to dimerization or aggregation in high-salt buffers (like PBS) before the peptide is fully dispersed.

This guide provides a self-validating protocol to ensure you are delivering the correct concentration to your assay.

The "Golden Standard" Reconstitution Protocol

Prerequisites:

  • Consumables: Protein LoBind® tubes (Eppendorf) or siliconized glass vials. Never use standard polypropylene tubes for stock solutions.

  • Solvent: Sterile 0.1% Acetic Acid (HOAc) in Ultra-pure water.

  • Equipment: Vortex, Centrifuge, Desiccator.

Step-by-Step Workflow

Step 1: Thermal Equilibration Remove the lyophilized vial from the freezer and place it in a desiccator at room temperature (RT) for at least 30–60 minutes.

  • Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide, leading to hydrolysis and inaccurate weighing.

Step 2: Primary Dissolution (The Stock Solution) Do not add PBS or cell culture media directly to the powder. Salts promote aggregation.

  • Action: Add 0.1% Acetic Acid to the vial to achieve a concentration of 1 mg/mL .

  • Mechanism:[1][2] NPY (13-36) is basic. The acidic environment ensures full protonation of the Arginine (Arg) residues, maximizing electrostatic repulsion between peptide molecules and preventing aggregation.

Step 3: Mechanical Dispersion

  • Action: Vortex gently for 10–15 seconds. If the solution is not crystal clear, sonicate in a water bath for 30–60 seconds.

  • Visual Check: Hold the vial up to a light source. The solution must be transparent. Any cloudiness indicates aggregation.

Step 4: Aliquoting & Storage

  • Action: Immediately divide the stock into single-use aliquots using LoBind tubes.

  • Storage: Flash freeze in liquid nitrogen (if available) and store at -80°C .

  • Shelf Life: 6 months at -80°C. <24 hours at 4°C.

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision paths for reconstituting NPY (13-36) based on its physical behavior.

NPY_Reconstitution Start Lyophilized NPY (13-36) Equilibrate Equilibrate to Room Temp (Desiccator, 30 min) Start->Equilibrate ContainerCheck Are you using LoBind / Siliconized Tubes? Equilibrate->ContainerCheck SwapContainer STOP: Transfer to LoBind (Prevents >90% Mass Loss) ContainerCheck->SwapContainer No SolventChoice Add 0.1% Acetic Acid (Target: 1 mg/mL) ContainerCheck->SolventChoice Yes SwapContainer->SolventChoice VisualCheck Is Solution Clear? SolventChoice->VisualCheck Cloudy Cloudy/Precipitate VisualCheck->Cloudy No Success Clear Solution VisualCheck->Success Yes Fix1 Sonicate (30s) Cloudy->Fix1 Check2 Still Cloudy? Fix1->Check2 Fix2 Add 10% Acetic Acid or 5% DMSO (Dropwise) Check2->Fix2 Yes Check2->Success No Fix2->Success Aliquot Aliquot into LoBind Tubes (Single Use) Success->Aliquot Store Store at -80°C Aliquot->Store

Figure 1: Decision tree for NPY (13-36) reconstitution, highlighting the critical container selection step to prevent adsorption.

Troubleshooting Center (FAQs)

Q1: I reconstituted the peptide in PBS, and it turned cloudy/precipitated. Can I save it?

Diagnosis: Salt-induced hydrophobic aggregation. The Fix: You cannot easily reverse this in high-salt buffer.

  • Attempt to sonicate the solution for 2–5 minutes.

  • If that fails, add 10% Acetic Acid dropwise until clear.

  • Future Prevention: Always dissolve in water or dilute acetic acid first. Only add the buffer (PBS/Media) at the final dilution step (e.g., 1:1000 dilution) immediately before the assay.

Q2: My ELISA/Assay signal is significantly lower than expected, but the peptide dissolved fine.

Diagnosis: Surface Adsorption.[3][4] The Science: NPY (13-36) is positively charged and amphipathic. It binds instantly to the negative charges found on standard polypropylene plastics and glass. The Fix:

  • Did you use LoBind tubes? If not, you likely lost 50–90% of your peptide to the tube walls [1].

  • Carrier Protein: If your assay permits, add 0.1% BSA (Bovine Serum Albumin) to your dilution buffer. This "blocks" the tube walls, preventing the NPY peptide from sticking.

Q3: Can I use DMSO instead of Acetic Acid?

Answer: Yes, but with caveats.

  • Pros: DMSO is excellent for solubilizing hydrophobic aggregates.

  • Cons: DMSO is cytotoxic to cells at concentrations >0.1% to 1%.

  • Recommendation: If you must use DMSO, dissolve the peptide in 100% DMSO to make a high-concentration stock (e.g., 10 mM), then dilute at least 1000-fold into your assay buffer. This keeps the final DMSO concentration <0.1%.[5]

Q4: How do I verify the concentration if I suspect loss?

Answer: Do not rely on OD280 alone if the concentration is low.

  • NPY (13-36) contains Tyrosine (Tyr) but no Tryptophan (Trp). The extinction coefficient is lower than average proteins.

  • Calculation: Use the extinction coefficient for Tyr (approx 1490 M⁻¹cm⁻¹ per residue). NPY (13-36) has 4 Tyrosines.

  • 
    .
    
  • Use a NanoDrop with the specific "Peptide" setting (A205/A215) for higher sensitivity, or perform an amino acid analysis for absolute quantification.

Reference Data

Table 1: Solvent Compatibility Matrix
SolventCompatibilityNotes
0.1% Acetic Acid Excellent Recommended for stock. Maintains protonation.
Sterile Water Good Acceptable, but pH can fluctuate with CO2 absorption.
PBS (pH 7.4) Poor Causes aggregation at high concentrations (>0.5 mg/mL).
DMSO Good Use if peptide is stubborn.[5][6] Watch for cell toxicity.
Acetonitrile Moderate Good for solubilization, but volatile and toxic.[6]
Table 2: Storage Stability
StateTemperatureStability
Lyophilized Powder -20°C / -80°C> 1 Year
Lyophilized Powder Room Temp< 2 Weeks (Hygroscopic)
Reconstituted (Solution) -80°C6 Months (Avoid Freeze/Thaw)
Reconstituted (Solution) 4°C< 24 Hours (Hydrolysis risk)

References

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE.

  • Bachem. (2024). Peptide Handling and Solubility Guidelines. Bachem Technical Library.

  • Sigma-Aldrich (Merck). Handling and Storage of Synthetic Peptides. Technical Bulletin.

  • NIH PubChem. Neuropeptide Y (13-36) Compound Summary.

Sources

Validation & Comparative

Technical Guide: Validating NPY (13-36) Antibody Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Y2 Receptor Agonist Challenge

Neuropeptide Y (NPY) is a 36-amino acid peptide that acts as a master regulator of energy homeostasis and anxiety. While full-length NPY (1-36) activates Y1, Y2, and Y5 receptors, the C-terminal fragment NPY (13-36) is a highly selective agonist for the Y2 receptor (and Y5), lacking Y1 activity due to the absence of the N-terminal tyrosine residue.

Validating an antibody specific to NPY (13-36) presents a unique "nested epitope" challenge. Because the entire sequence of NPY (13-36) is contained within the full-length precursor NPY (1-36), most antibodies raised against the fragment will cross-react 100% with the full-length peptide. True specificity requires an antibody that targets the neo-epitope —the specific free amine created at the cleavage site (Pro13).

This guide outlines the rigorous validation protocols required to distinguish NPY (13-36) from its precursor and related "PP-fold" family members (PYY, PP), ensuring your data reflects specific Y2-agonist activity rather than general neuropeptide presence.

Scientific Context: The Homology Trap

To validate specificity, one must first understand the structural "decoys" present in biological samples.

The PP-Fold Family Homology

NPY shares significant C-terminal homology with Peptide YY (PYY) and Pancreatic Polypeptide (PP).[1] Since the C-terminus is the bioactive core required for receptor binding (and the most common immunogen), cross-reactivity is the primary failure mode for NPY antibodies.

PeptideSequence (C-terminal focus)Receptor ProfileRisk Factor
NPY (1-36) ...RQRYPDNPNA AGE DA RY-NH2Y1, Y2, Y5High: Contains full 13-36 sequence.
NPY (13-36) PAEDLARYYSALRHYINLITRQRYNA AGE DA RY-NH2Y2, Y5Target
PYY (1-36) ...RQRYPDNPAS ASP DT RY-NH2Y1, Y2, Y5Medium: High homology in hairpin.
PP ...RQRYPDNPGT ASP DP RY-NH2Y4Low: Distinct residues at 30-34.
The Neo-Epitope Requirement

For an antibody to be "specific" to NPY (13-36), it must not bind NPY (1-36). This is only possible if the paratope binds the specific N-terminal Proline-13 in a conformation that is sterically hindered when the peptide is intact (1-36).

Visualizing the Signaling & Specificity Landscape

The following diagram illustrates why distinguishing NPY (13-36) is physiologically critical: it isolates the presynaptic Y2 autoreceptor pathway from the post-synaptic Y1 vasoconstriction pathway.

NPY_Signaling NPY_Full NPY (1-36) (Full Precursor) NPY_Frag NPY (13-36) (C-Terminal Fragment) NPY_Full->NPY_Frag Degradation Y1_Rec Y1 Receptor (Post-synaptic) NPY_Full->Y1_Rec High Affinity Y2_Rec Y2 Receptor (Pre-synaptic) NPY_Full->Y2_Rec High Affinity NPY_Frag->Y1_Rec No Binding (Requires N-term) NPY_Frag->Y2_Rec High Affinity Effect_Vas Vasoconstriction Anxiolysis Y1_Rec->Effect_Vas Effect_Inhib Inhibit NPY Release (Negative Feedback) Y2_Rec->Effect_Inhib Enzyme In Vitro/Enzymatic Cleavage

Figure 1: NPY Signaling Pathways. NPY (13-36) selectivity isolates Y2 receptor signaling.[2][3][4][5][6] Antibodies failing to distinguish 13-36 from 1-36 cannot attribute effects solely to the Y2 pathway.

Validation Protocols: A Self-Validating System

Do not rely on Western Blots for peptides of this size (~4 kDa); they diffuse too rapidly from membranes and epitope presentation is unreliable. The following Matrix ELISA and Competitive Absorption protocols are the industry gold standards for peptide specificity.

Protocol A: The "Matrix" Cross-Reactivity ELISA

Objective: Quantify the antibody's affinity for the target vs. the precursor and homologs.

Materials:

  • Synthetic peptides: NPY (13-36), NPY (1-36), PYY, and PP (purity >95%).

  • Activated microplates (e.g., Nunc Maxisorp).

Methodology:

  • Coating: Coat separate wells with equimolar concentrations (not equal weight) of each peptide (e.g., 100 nM) in Carbonate Buffer (pH 9.6) overnight at 4°C. Note: Small peptides often require conjugation to BSA/KLH for efficient coating, but this risks masking the neo-epitope. Use glutaraldehyde fixation if direct coating fails.

  • Blocking: Block with 5% BSA in PBS-T for 2 hours.

  • Primary Antibody Titration: Apply the anti-NPY (13-36) antibody in a log-scale dilution series (1 µg/mL down to 0.1 ng/mL).

  • Detection: Use an HRP-conjugated secondary antibody and TMB substrate.

Interpretation:

  • Specific Antibody: High signal for NPY (13-36); <5% signal for NPY (1-36), PYY, and PP at saturation.

  • Non-Specific (Common): Equal signal for NPY (13-36) and NPY (1-36). Usage: This antibody detects "Total Y2 Agonists" but is not specific to the fragment.

Protocol B: Peptide Pre-Adsorption (Blocking)

Objective: Prove the signal is derived from the peptide antigen, not tissue background. Note: This does not prove 13-36 vs 1-36 specificity, only antigen-binding.

Reagents:

  • NPY (13-36) peptide (Immunizing peptide).

  • NPY (1-36) peptide (Competing peptide).[6]

Step-by-Step:

  • Optimization: Determine the optimal antibody concentration (e.g., 1:1000) that yields 70% maximal signal in your assay (IHC or ELISA).

  • Molar Excess Calculation: You need a 10-fold to 50-fold molar excess of peptide.

    • Example: If IgG is 150 kDa and used at 1 µg/mL (~6.7 nM), use the peptide (approx 3 kDa) at ~350 nM (approx 1 µg/mL).

  • Incubation:

    • Tube A (Blocked): Ab + NPY (13-36) peptide.

    • Tube B (Competition): Ab + NPY (1-36) peptide.

    • Tube C (Control): Ab + PBS only.

    • Incubate all tubes overnight at 4°C with gentle rotation.

  • Application: Apply to tissue sections or assay plate.

Critical Analysis:

  • If Tube A signal is abolished but Tube B signal remains strong: The antibody is truly specific for the neo-epitope of 13-36.

  • If Tube A and Tube B both abolish signal: The antibody binds the shared C-terminus. It is not specific for the fragment.

Visualizing the Validation Workflow

Use this decision tree to categorize your antibody's performance data.

Validation_Logic Start Start: Antibody Validation ELISA_Matrix Step 1: Matrix ELISA (Coat 13-36, 1-36, PYY) Start->ELISA_Matrix Bind_13_36 Binds NPY (13-36)? ELISA_Matrix->Bind_13_36 Bind_1_36 Binds NPY (1-36)? Bind_13_36->Bind_1_36 Yes Result_Fail REJECT: Inactive Antibody Bind_13_36->Result_Fail No Bind_PYY Binds PYY? Bind_1_36->Bind_PYY Yes (High Signal) Result_Specific VALIDATED: Neo-Epitope Specific (Rare) Bind_1_36->Result_Specific No (Low Signal) Result_Pan CAUTION: Pan-NPY Antibody (Detects C-term) Bind_PYY->Result_Pan No Result_Cross REJECT: Cross-reactive (PYY) Bind_PYY->Result_Cross Yes

Figure 2: Validation Decision Tree. Most commercial antibodies will fall into the "Pan-NPY" category (Yellow), detecting both 1-36 and 13-36. True 13-36 specificity (Green) requires lack of binding to the precursor.

Comparison of Validation Techniques

MethodSuitability for NPY (13-36)ProsCons
Mass Spectrometry (IP-MS) Excellent The only way to definitively identify the exact peptide fragment length (molecular weight confirmation).Expensive; requires high abundance of peptide.
Matrix ELISA High Quantitative; allows side-by-side comparison of cross-reactivity constants (

).
Requires pure synthetic peptides; coating artifacts possible.
IHC with Blocking Medium Validates tissue signal specificity.[7]Cannot distinguish 13-36 from 1-36 if the antibody binds the C-terminus (Pre-adsorption works for both).
Western Blot Low Visualizes MW.[8]NPY (4 kDa) is too small for standard gels; membranes often fail to retain it; bands are diffuse.

References

  • Beck-Sickinger, A. G., & Jung, G. (1995).[1] Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors.[5][9][10] Biopolymers, 37(2), 123-142. Link

  • Bordeaux, J., et al. (2010).[8] Antibody validation. BioTechniques, 48(3), 197-209. Link

  • Dumont, Y., et al. (1995). Characterization of neuropeptide Y binding sites in rat brain membrane preparations using [125I][Leu31,Pro34]peptide YY and [125I]peptide YY3-36. Journal of Pharmacology and Experimental Therapeutics, 272(2), 673-680. Link

  • Uhlen, M., et al. (2016).[8] A proposal for validation of antibodies. Nature Methods, 13(10), 823-827. Link

  • Creative Diagnostics. Antibody Specificity Validation Guidelines. Link

Sources

Independent Replication of NPY (13-36) Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Neuropeptide Y (NPY), a 36-amino acid peptide, is a crucial neurotransmitter in the central and peripheral nervous systems, involved in a myriad of physiological processes including appetite, stress response, and cardiovascular function.[1][2] The development of peptide fragments, such as NPY (13-36), has enabled researchers to dissect the specific roles of the various NPY receptor subtypes. NPY (13-36), a C-terminal fragment of NPY, is a preferential agonist for the Y2 receptor subtype, and to a lesser extent, the Y5 receptor.[3] This guide provides a comparative analysis of key findings related to NPY (13-36) from various independent studies, offering a critical perspective on the reproducibility and nuances of its biological effects. This resource is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the NPY system and the importance of independent validation in preclinical research.

I. Cardiovascular Effects: A Tale of Two Opposing Actions

One of the well-documented effects of centrally administered NPY (13-36) is on cardiovascular regulation. However, the outcomes reported across different studies highlight the complexity of NPY receptor signaling in this domain.

A seminal study demonstrated that intraventricular injections of NPY (13-36) in awake male rats produced a dose-dependent increase in mean arterial blood pressure, a vasopressor effect.[4] This finding was significant as it contrasted with the vasodepressor action of the full-length NPY (1-36). The same study reported that a subthreshold dose of NPY (13-36) could antagonize the blood pressure-lowering effect of NPY (1-36), suggesting that Y1 and Y2 receptors have opposing roles in central cardiovascular control.[4]

Further independent research has corroborated the vasopressor effects of central NPY (13-36) administration.[3] These studies, taken together, build a consistent picture of the Y2 receptor's role in elevating blood pressure when stimulated within the central nervous system. This stands in contrast to the Y1 receptor-mediated vasodilation, showcasing the importance of receptor subtype selectivity in determining physiological outcomes.

Experimental Workflow: Central Administration and Cardiovascular Monitoring

The following diagram illustrates a typical experimental workflow for investigating the central cardiovascular effects of NPY (13-36) in a rodent model.

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Acclimatization Animal Acclimatization & Surgical Implantation of Cannula Baseline_Measurement Baseline Blood Pressure & Heart Rate Measurement Animal_Acclimatization->Baseline_Measurement ICV_Injection Intracerebroventricular (ICV) Injection of NPY (13-36) or Vehicle Baseline_Measurement->ICV_Injection Data_Recording Continuous Cardiovascular Monitoring ICV_Injection->Data_Recording Data_Analysis Data Analysis & Statistical Comparison Data_Recording->Data_Analysis Histological_Verification Histological Verification of Cannula Placement Data_Analysis->Histological_Verification

Caption: Workflow for assessing central cardiovascular effects of NPY (13-36).

II. The Dichotomous Role of NPY (13-36) in Anxiety

The influence of NPY (13-36) on anxiety-like behavior is a topic of considerable debate, with independent studies reporting conflicting results. This highlights the critical role of experimental context, including the specific brain region targeted and the behavioral paradigm employed.

Anxiolytic-like Effects:

One line of research suggests that NPY (13-36), by acting on Y2 receptors, can produce anxiolytic-like effects. A study involving microinjections of NPY (13-36) into the vicinity of the locus coeruleus (LC) in rats found that it increased exploration of the open arms in the elevated plus-maze (EPM), a classic indicator of reduced anxiety.[5] This effect was not observed with a Y1 receptor agonist, pointing towards a Y2-mediated mechanism for anxiety reduction in this brain region.[5]

Anxiogenic-like Effects:

Conversely, other studies have reported anxiogenic-like effects following NPY (13-36) administration. For instance, one study found that NPY (13-36) increased the preference of mice for the closed arms of the elevated plus maze, which is interpreted as anxiogenic behavior.[6] This anxiogenic effect is proposed to be related to the presynaptic localization of Y2 receptors, which can act as autoreceptors to reduce the release of the anxiolytic full-length NPY.[6]

Contrasting Findings in Behavioral Paradigms:

Further complicating the picture, a separate investigation using both the elevated plus-maze and fear-potentiated startle procedures found that intracerebroventricular (i.c.v.) administration of NPY (13-36) had no effect on anxiety-like behaviors in either paradigm.[7] In contrast, full-length NPY and a Y1 agonist demonstrated clear anxiolytic-like effects in the same study.[7]

Summary of Comparative Findings on Anxiety:

Study FocusBrain RegionAnimal ModelBehavioral TestObserved Effect of NPY (13-36)Reference
Anxiolytic EffectsLocus CoeruleusRatElevated Plus-MazeAnxiolytic-like[5]
Anxiogenic EffectsIntracerebroventricularMouseElevated Plus-MazeAnxiogenic-like[6]
No EffectIntracerebroventricularRatElevated Plus-Maze & Fear-Potentiated StartleNo significant effect[7]

Signaling Pathway: NPY Receptor Activation

The following diagram illustrates the general signaling cascade initiated by NPY receptor activation.

NPY_ligand NPY or NPY (13-36) GPCR NPY Receptor (e.g., Y2) NPY_ligand->GPCR Binds to G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., altered neurotransmitter release) cAMP->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response

Caption: Simplified NPY receptor signaling pathway.

III. Appetite Regulation: A Consistent Lack of Orexigenic Effect

In stark contrast to the full-length NPY, which is one of the most potent stimulators of food intake, NPY (13-36) has consistently been shown to not increase food intake.[3][8][9] This finding has been replicated across multiple independent studies.

Experimental Protocol: Food Intake Measurement

A standard protocol to assess the effect of NPY (13-36) on food intake is as follows:

  • Animal Habituation: Individually house animals and allow them to acclimate to the testing environment and measurement procedures for several days.

  • Baseline Food Intake: Measure daily food intake at regular intervals for a baseline period (e.g., 3-5 days) to establish a stable individual consumption pattern.

  • Drug Administration: Administer NPY (13-36) or a vehicle control via the desired route (e.g., intracerebroventricularly).

  • Post-injection Monitoring: Immediately after injection, provide a pre-weighed amount of food and measure consumption at various time points (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Compare the food intake between the NPY (13-36) and vehicle-treated groups using appropriate statistical tests.

IV. Conclusion and Future Directions

The independent investigation of NPY (13-36)'s physiological effects reveals a complex and sometimes contradictory landscape. While its role in cardiovascular regulation (vasopressor effect) and its lack of an orexigenic effect appear to be robust and reproducible findings, its influence on anxiety remains a subject of debate. These discrepancies underscore the importance of considering experimental variables such as the specific brain nuclei targeted, the animal model used, and the behavioral assays employed.

For researchers in drug development, these findings highlight the need for careful target validation and a nuanced understanding of receptor pharmacology. The divergent effects of NPY (13-36) in different contexts suggest that targeting the Y2 receptor for therapeutic purposes will require a high degree of spatial and functional specificity.

Future replication studies should aim to systematically investigate the variables that contribute to the observed discrepancies in the anxiolytic/anxiogenic effects of NPY (13-36). Moreover, the use of novel techniques for precise spatiotemporal control of neuropeptide release and detection in vivo will be invaluable in untangling the complex roles of NPY receptor subtypes.[11][12]

References

  • Neuropeptide Y - Wikipedia. [Link]

  • Neuropeptide Y (13-36), human - InnoPep. [Link]

  • Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC. [Link]

  • Anxiolytic-like effect of neuropeptide Y (NPY) and NPY13-36 microinjected into vicinity of locus coeruleus in rats - PubMed. [Link]

  • The Role of Neuropeptide Y in the Pathogenesis of Alzheimer's Disease: Diagnostic Significance and Neuroprotective Functions - MDPI. [Link]

  • Roles of Neuropeptide Y in Neurodegenerative and Neuroimmune Diseases - Frontiers. [Link]

  • Effects of centrally administered neuropeptide Y (NPY) and NPY13?36 on the brain monoaminergic systems of the rat | Scilit. [Link]

  • NPY receptors as potential targets for anti-obesity drug development - PMC - NIH. [Link]

  • Neuropeptide Y: A stressful review - PMC. [Link]

  • Modulation of neuropeptide Y expression in adult mice does not affect feeding - PNAS. [Link]

  • Biophysical methods to study ligand-receptor interactions of neuropeptide Y - PubMed. [Link]

  • (PDF) Effects of Neuropeptide Y on Appetite - ResearchGate. [Link]

  • Neuropeptide Y Y2 receptor in health and disease - PMC - NIH. [Link]

  • NPY and cohorts in regulating appetite, obesity and metabolic syndrome: beneficial effects of gene therapy - PubMed. [Link]

  • NPY Neuron-Specific Y2 Receptors Regulate Adipose Tissue and Trabecular Bone but Not Cortical Bone Homeostasis in Mice - PMC. [Link]

  • Neuropeptide Y Conjugated to Saporin Alters Anxiety-Like Behavior When Injected into the Central Nucleus of the Amygdala or Basomedial Hypothalamus in BALB/cJ Mice. [Link]

  • The Y2 receptor agonist PYY(3-36) increases the behavioural response to novelty and acute dopaminergic drug challenge in mice - PubMed. [Link]

  • Quantification of Neuropeptide Y and Four of Its Metabolites in Human Plasma by Micro-UHPLC-MS/MS - PMC. [Link]

  • Behavioral effects of neuropeptide Y receptor agonists in the elevated plus-maze and fear-potentiated startle procedures - PubMed. [Link]

  • Regulation of neuropeptide Y in body microenvironments and its potential application in therapies: a review - PMC. [Link]

  • Distinct effects of NPY13-36, a specific NPY Y2 agonist, in a model of rodent endotoxemia on leukocyte subsets and cytokine levels - PubMed. [Link]

  • Probing neuropeptide volume transmission in vivo by a novel all-optical approach | bioRxiv. [Link]

  • Brain Region-Dependent Effects of Neuropeptide Y on Conditioned Social Fear and Anxiety-Like Behavior in Male Mice - MDPI. [Link]

  • Centrally injected neuropeptide Y (13-36) produces vasopressor effects and antagonizes the vasodepressor action of neuropeptide Y (1-36) in the awake male rat - PubMed. [Link]

  • The Neuropeptide Y (NPY)-ergic System is Associated with Behavioral Resilience to Stress Exposure in an Animal Model of Post-Traumatic Stress Disorder - PMC. [Link]

  • Behavioral insensitivity to restraint stress, absent fear suppression of behavior and impaired spatial learning in transgenic rats with hippocampal neuropeptide Y overexpression - PMC. [Link]

  • Proposed kinetic model of NPY 1–36 cleavage into truncated - ResearchGate. [Link]

  • Current and upcoming methods for detection of neuropeptides in vivo.... - ResearchGate. [Link]

  • Evidence for in vivo interactions between neuropeptide Y-related peptides and sigma receptors in the mouse hippocampal formation - PMC. [Link]

  • Behavioral analyses in mice | Protocols.io. [Link]

  • Administration of the Y2 Receptor Agonist PYY3-36 in Mice Induces Multiple Behavioral Changes Relevant to Schizophrenia - PubMed Central. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.